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  • Product: 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
  • CAS: 128475-86-5

Core Science & Biosynthesis

Foundational

what is the chemical structure of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

An in-depth technical analysis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime requires a multidimensional approach, bridging structural elucidation, frontier molecular orbital (FMO) theory, and synthetic metho...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime requires a multidimensional approach, bridging structural elucidation, frontier molecular orbital (FMO) theory, and synthetic methodology. As drug discovery increasingly embraces the "escape from flatland" paradigm, spirocyclic scaffolds like the 1-oxa-2-azaspiro[4.5]decane system have gained significant traction due to their high fraction of sp³ carbons (Fsp³), rigid three-dimensional architecture, and metabolic stability.

This guide provides a comprehensive breakdown of the compound's structural properties, the mechanistic logic governing its synthesis, and field-proven, self-validating protocols for its preparation.

Structural Elucidation & Physicochemical Profiling

The nomenclature of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (CAS: 128475-86-5)[1] dictates a highly specific three-dimensional topology:

  • Spiro Core (spiro[4.5]decane): The molecule consists of a 5-membered ring and a 6-membered ring fused at a single quaternary spiro carbon (C5).

  • Heterocyclic Domain (1-oxa-2-aza...dec-2-en): This designates a 2-isoxazoline (4,5-dihydroisoxazole) ring. The oxygen atom is directly bonded to the spiro carbon, a critical regiochemical outcome of its synthesis.

  • Cyclohexane Domain (7-one oxime, 9,9-dimethyl): The 6-membered ring adopts a chair conformation. The gem-dimethyl group at C9 forces one methyl into an axial position and the other into an equatorial position. The oxime group at C7 introduces stereoisomerism; the (E)-isomer is thermodynamically favored due to minimized steric repulsion with the equatorial protons of the cyclohexane ring[1].

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of the target compound, which are essential for downstream analytical validation and pharmacokinetic modeling.

ParameterValueAnalytical Significance
Chemical Formula C₁₀H₁₆N₂O₂Base for HRMS isotopic pattern analysis
Molecular Weight 196.25 g/mol Target for nominal mass LC-MS workflows
Exact Mass 196.1212 DaTarget for TOF/Orbitrap HRMS ([M+H]⁺ = 197.1290)
CAS Registry Number 128475-86-5Primary identifier for inventory and safety[1]
Hydrogen Bond Donors 1 (Oxime -OH)Influences target binding and aqueous solubility
Hydrogen Bond Acceptors 3 (N, N, O)Contributes to polar surface area (PSA)

Retrosynthetic Logic and Mechanistic Pathways

The construction of the 1-oxa-2-azaspiro[4.5]decane scaffold relies on a highly regioselective [3+2] 1,3-dipolar cycloaddition between an exocyclic alkene and a nitrile oxide.

To synthesize the target compound, the immediate precursor is 3-methylene-5,5-dimethylcyclohexan-1-one. The 1,3-dipole required is fulminic acid (HC≡N⁺-O⁻). Because fulminic acid is highly unstable and prone to dimerization into furoxan, it must be generated in situ[2].

Frontier Molecular Orbital (FMO) Causality: The regioselectivity of this cycloaddition is governed by the interaction between the HOMO of the dipolarophile (the exocyclic alkene) and the LUMO of the 1,3-dipole (fulminic acid). In terminal alkenes, the unsubstituted methylene carbon (CH₂) holds the largest HOMO coefficient. Conversely, the carbon atom of the nitrile oxide holds the largest LUMO coefficient. Therefore, the carbon of the nitrile oxide selectively attacks the terminal CH₂, forcing the oxygen atom to bond with the more substituted tertiary carbon. This perfectly establishes the 1-oxa configuration at the spiro center (C5), yielding the 5-substituted 2-isoxazoline rather than the 4-substituted isomer.

Fig 1: Synthetic workflow and FMO-controlled mechanistic logic for the target spiro-isoxazoline oxime.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the chemist can verify the success of each transformation before proceeding.

Protocol A: [3+2] Cycloaddition via In Situ Dipole Generation

Objective: Construct the spiro-isoxazoline core from 3-methylene-5,5-dimethylcyclohexan-1-one.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-methylene-5,5-dimethylcyclohexan-1-one (1.0 equiv) and phenyl isocyanate (2.0 equiv) in anhydrous toluene (0.2 M).

  • Dipole Precursor Addition: Add nitromethane (1.5 equiv) to the stirring solution.

  • Catalysis & Cycloaddition: Add triethylamine (0.1 equiv) dropwise. Causality: Phenyl isocyanate acts as a dehydrating agent for nitromethane, while Et₃N catalyzes the formation of the highly reactive fulminic acid. Generating the dipole slowly in the presence of the alkene prevents unwanted furoxan dimerization[2].

  • Reaction: Stir the mixture at 80°C for 12 hours. Monitor via TLC (Hexanes:EtOAc 4:1, KMnO₄ stain). The exocyclic alkene will rapidly reduce KMnO₄, while the spiro-product will not.

  • Workup & Validation: Filter off the diphenylurea byproduct. Concentrate the filtrate and purify via silica gel chromatography.

    • Self-Validation (NMR): Success is confirmed by ¹H NMR showing the disappearance of the exocyclic alkene singlets (~4.8 ppm) and the appearance of the isoxazoline C3 proton (a distinct singlet at ~7.1 ppm) and C4 diastereotopic protons (AB quartet at ~2.8-3.2 ppm). ¹³C NMR must show the quaternary spiro carbon at ~85 ppm.

Protocol B: pH-Controlled Oximation

Objective: Convert the C7 ketone of the spiro-intermediate to the target oxime.

  • Preparation: Dissolve the purified 9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one (1.0 equiv) in absolute ethanol (0.5 M).

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv) and sodium acetate (NaOAc, 1.5 equiv).

  • Causality of pH Control: Hydroxylamine is supplied as a stable hydrochloride salt, which is non-nucleophilic. NaOAc buffers the reaction to approximately pH 4.5. At this specific pH, the carbonyl oxygen is sufficiently protonated to enhance its electrophilicity, while enough hydroxylamine is liberated as a free base to attack the carbonyl. If the pH drops too low, the nucleophile is deactivated; if it rises too high, the carbonyl remains unactivated.

  • Reaction: Reflux the mixture for 3 hours.

  • Workup & Validation: Remove ethanol in vacuo, partition between EtOAc and H₂O, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation (FTIR & MS): FTIR will show the complete loss of the strong ketone C=O stretch at ~1710 cm⁻¹ and the appearance of a broad O-H stretch at 3200-3400 cm⁻¹. LC-MS will confirm the target mass with an [M+H]⁺ peak at m/z 197.1[3].

Pharmacological Relevance in Drug Development

The 1-oxa-2-azaspiro[4.5]decane architecture is not merely a synthetic curiosity; it is a highly privileged scaffold in modern medicinal chemistry. Structurally analogous spiro-isoxazolines have been extensively patented as potent inhibitors of Phosphodiesterase Type 4 (PDE4) and Type 7 (PDE7)[3][4].

By locking the spatial arrangement of the hydrogen bond acceptors (the isoxazoline nitrogen and oxygen) relative to the cyclohexane ring, this scaffold provides a rigid, predictable vector for interacting with the bivalent metal ions (Zn²⁺/Mg²⁺) and the highly conserved glutamine residues in the PDE active site. The incorporation of the oxime group at C7 further provides a modifiable handle for optimizing pharmacokinetic properties, such as tuning the topological polar surface area (tPSA) to modulate blood-brain barrier (BBB) penetrance for CNS-targeted indications[4].

References

  • "Inhibitors of phosphodiesterase type-iv", Google Patents (CA2664247A1).
  • "Inhibitors of phosphodiesterase type-iv", Google Patents (WO2008035315A2).
  • "Herbicides à base d'haloakyl sulfonanilide substitués", Google Patents (WO2022026500A1).

Sources

Exploratory

mechanism of action for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

An In-depth Technical Guide to the Putative Mechanism of Action of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime Introduction The spirocyclic scaffold is a privileged motif in medicinal chemistry, offering a uni...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

Introduction

The spirocyclic scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced target affinity and improved physicochemical properties. Within this class, azaspiro[4.5]decane derivatives have emerged as a versatile framework for the development of novel therapeutics targeting a range of biological pathways. This technical guide focuses on a specific, yet under-investigated member of this family: 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, this guide will synthesize the existing knowledge on structurally related azaspiro[4.5]decane derivatives to propose a putative mechanism of action and outline a comprehensive experimental strategy for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related compounds.

The Azaspiro[4.5]decane Scaffold: A Platform for Diverse Biological Activity

The azaspiro[4.5]decane core is characterized by a piperidine ring fused to a cyclopentane or cyclohexane ring via a spiro-carbon. This rigid, yet conformationally defined structure has been shown to interact with a variety of biological targets, primarily within the central nervous system and in the context of inflammatory and oncological diseases.

Derivatives of the broader azaspiro[4.5]decane class have demonstrated significant activity as:

  • Sigma-1 (σ1) Receptor Ligands: The σ1 receptor is an intracellular chaperone protein implicated in cellular stress responses, making it a target for neuroprotection and the treatment of psychiatric disorders.[1]

  • M1 Muscarinic Acetylcholine Receptor Agonists: M1 muscarinic receptors are crucial for cognitive function, and their agonism is a key strategy in the development of treatments for conditions like Alzheimer's disease.[1][2]

  • Dual TYK2/JAK1 Inhibitors: By inhibiting these Janus kinases, certain azaspiro[4.5]decane derivatives have the potential to treat a range of inflammatory diseases.[1]

  • RIPK1 Kinase Inhibitors: The inhibition of RIPK1 kinase suggests a role in modulating necroptosis and inflammation.[1]

  • Antitumor Agents: Several 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown moderate to potent activity against various cancer cell lines, including human lung, breast, and cervical cancer.[3][4][5]

Proposed Mechanism of Action for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

Based on the structure of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime, which incorporates an oxime functional group, a compelling hypothesis is its potential activity as a modulator of muscarinic acetylcholine receptors, with a possible selectivity for the M1 subtype. This is supported by studies on structurally related 1-oxa-8-azaspiro[4.5]decanes, where a 3-oxime analogue displayed a preferential affinity for M1 over M2 receptors and demonstrated potent antiamnesic activity.[6] The oxime moiety can act as a bioisostere for other functional groups and may play a crucial role in receptor binding and activation.

Furthermore, the presence of the spirodienone-like core in related structures suggests a potential for antitumor activity.[3][4][5] Therefore, a dual-action mechanism involving both neuromodulatory and anti-proliferative effects cannot be ruled out and warrants investigation.

The following diagram illustrates the hypothesized signaling pathway for M1 muscarinic receptor agonism:

M1_Muscarinic_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime M1R M1 Muscarinic Receptor Compound->M1R Binds and Activates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces CellularResponse Cellular Response (e.g., Cognitive Enhancement) Ca2->CellularResponse PKC->CellularResponse

Caption: Hypothesized M1 Muscarinic Receptor Signaling Pathway.

Experimental Validation Strategy

A multi-faceted experimental approach is required to elucidate the mechanism of action of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. The following workflow outlines a logical progression of experiments.

Experimental_Workflow Start Start: Compound Synthesis and Characterization BindingAssay Radioligand Binding Assays (M1-M5, Sigma-1) Start->BindingAssay CellViability In Vitro Cytotoxicity Assays (e.g., A549, MDA-MB-231, HeLa) Start->CellViability FunctionalAssay Functional Assays (e.g., Phosphoinositide Hydrolysis) BindingAssay->FunctionalAssay If binding observed SAR Structure-Activity Relationship (SAR) Studies FunctionalAssay->SAR CellViability->SAR InVivo In Vivo Models (e.g., Cognitive Impairment, Xenograft) SAR->InVivo Based on potency and selectivity Tox Preliminary Toxicity Assessment InVivo->Tox End Conclusion: Elucidation of Mechanism of Action Tox->End

Caption: Experimental Workflow for Mechanistic Elucidation.

Detailed Experimental Protocols

1. Radioligand Binding Assays for Muscarinic and Sigma-1 Receptors

  • Objective: To determine the binding affinity of the test compound for M1-M5 muscarinic and sigma-1 receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing the receptor of interest.

    • In a 96-well plate, incubate the membrane homogenates with a subtype-selective radioligand (e.g., [³H]-pirenzepine for M1, [³H]-(+)-pentazocine for sigma-1) and varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki values from competition binding curves.

2. Phosphoinositide Hydrolysis Assay

  • Objective: To assess the functional activity of the compound as an agonist or antagonist at Gq-coupled receptors (e.g., M1, M3, M5).

  • Methodology:

    • Culture cells expressing the target receptor and label them with [³H]-myo-inositol.

    • Expose the cells to varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

    • Stop the reaction and extract the inositol phosphates.

    • Separate the inositol phosphates by ion-exchange chromatography.

    • Quantify the radioactivity to determine the accumulation of inositol phosphates as a measure of receptor activation.[2]

3. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To evaluate the anti-proliferative activity of the compound against cancer cell lines.

  • Methodology:

    • Seed cancer cell lines (e.g., A549, MDA-MB-231, HeLa) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

    • Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundM1M2M3M4M5Sigma-1
9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
Reference Agonist (e.g., RS86)[2]
Reference Antagonist (e.g., Pirenzepine)

Table 2: Functional Activity (EC50 or IC50, µM)

CompoundPhosphoinositide Hydrolysis (EC50)
9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
Reference Agonist (e.g., Carbachol)

Table 3: In Vitro Cytotoxicity (IC50, µM)

CompoundA549 (Lung)MDA-MB-231 (Breast)HeLa (Cervical)
9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
Positive Control (e.g., Doxorubicin)

Conclusion and Future Directions

This technical guide has outlined a scientifically grounded, albeit putative, , centered on its potential as an M1 muscarinic acetylcholine receptor agonist with possible antitumor properties. The proposed experimental workflow provides a clear and robust strategy for validating this hypothesis. Successful elucidation of its mechanism of action will not only contribute to the understanding of this specific molecule but will also pave the way for the rational design and development of novel therapeutics based on the versatile azaspiro[4.5]decane scaffold. Further investigations should also include detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant animal models to assess efficacy and safety.

References

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC. Available from: [Link]

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. Available from: [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. Available from: [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PMC. Available from: [Link]

  • Synthesis

Sources

Foundational

Pharmacological Profiling of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one Oxime: A Technical Whitepaper

Executive Summary The transition from flat, two-dimensional aromatic rings to complex, three-dimensional spirocyclic architectures represents a major paradigm shift in modern drug discovery. By escaping "flatland," medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, two-dimensional aromatic rings to complex, three-dimensional spirocyclic architectures represents a major paradigm shift in modern drug discovery. By escaping "flatland," medicinal chemists can achieve higher target selectivity, improved solubility, and reduced off-target toxicity. 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (CAS 128475-86-5) is a highly specialized, densely functionalized spirocyclic scaffold. Featuring an isoxazoline ring spiro-fused to a cyclohexane core, this compound serves as a critical pharmacophore and intermediate in the development of selective Phosphodiesterase type-IV (PDE4) inhibitors[1] and epigenetic modulators, such as Histone Deacetylase (HDAC) inhibitors[2].

This whitepaper dissects the structural rationale, pharmacological mechanisms, and self-validating experimental workflows required to evaluate this compound and its derivatives in preclinical development.

Structural Dynamics & Physicochemical Rationale

As an application scientist evaluating novel chemotypes, understanding the causality behind a molecule's structural features is paramount. The architecture of 9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime is not arbitrary; it is engineered for precise biological engagement:

  • The Spirocyclic Core (1-oxa-2-azaspiro[4.5]dec-2-ene): The spiro-fusion creates a rigid, orthogonal 3D vector trajectory. This rigidity minimizes the entropic penalty upon binding to deep catalytic pockets (such as the narrow active site of HDACs or the bivalent metal-binding pocket of PDE4). Furthermore, spirocyclization via oxidative pathways has been shown to yield highly stable isoxazoline derivatives[3],[4].

  • The Oxime Moiety (=N-OH): Positioned at C7, the oxime acts as a potent bidentate hydrogen-bond donor/acceptor. In metalloenzymes, oximes can coordinate with active-site zinc ( Zn2+ ) or magnesium ( Mg2+ ) ions, displacing water molecules and locking the enzyme in an inactive state.

  • The Gem-Dimethyl Group (C9): The addition of the 9,9-dimethyl substitution is a classic metabolic shielding strategy. By introducing significant steric bulk adjacent to the spiro center, it restricts the conformational flexibility of the cyclohexane ring (favoring a specific bioactive chair conformation) and blocks Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation, thereby extending the compound's metabolic half-life.

Pharmacological Targets & Mechanistic Pathways

While the bare scaffold is a building block, its derivatization leads to potent pharmacological agents.

Phosphodiesterase Type-IV (PDE4) Inhibition

Spirocyclic oximes are heavily utilized in the synthesis of PDE4 inhibitors targeting inflammatory diseases such as COPD, asthma, and Crohn's disease[1]. By occupying the catalytic domain of PDE4, these compounds prevent the hydrolysis of cyclic AMP (cAMP). The resulting accumulation of intracellular cAMP allosterically activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB), leading to the transcriptional repression of pro-inflammatory cytokines like TNF- α .

Pathway Ligand Spirocyclic Oxime (Inhibitor) PDE4 PDE4 Enzyme Ligand->PDE4 Binds catalytic pocket cAMP Intracellular cAMP (Accumulation) PDE4->cAMP Prevents hydrolysis PKA Protein Kinase A (Activation) cAMP->PKA Allosteric binding CREB CREB Phosphorylation PKA->CREB Phosphorylation cascade Inflammation TNF-α & Cytokines ↓ (Anti-inflammatory) CREB->Inflammation Transcriptional repression

Caption: Mechanism of action for spirocyclic oxime-mediated PDE4 inhibition and downstream anti-inflammatory effects.

Epigenetic Modulation (HDAC Inhibition)

In oncology, the 1-oxa-2-azaspiro[4.5]dec-2-en structural motif is utilized as a surface recognition cap group in HDAC inhibitors[2]. The spirocyclic bulk interacts with the rim of the HDAC active site, while a linked pharmacophore reaches into the channel to chelate the catalytic zinc ion, leading to chromatin remodeling and tumor suppressor gene reactivation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to verify assay performance before data interpretation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) PDE4 Assay

Rationale: Densely functionalized heterocycles often exhibit autofluorescence, which confounds standard fluorescence assays. TR-FRET introduces a temporal delay (e.g., 50–100 µs) before emission reading, allowing short-lived background fluorescence to decay. This ensures a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2​ , 0.01% Brij-35). Reconstitute recombinant human PDE4B and the fluorescent cAMP tracer.

  • Compound Plating: Dispense 9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate.

  • Internal Validation (Controls): Include Rolipram (10 µM) as a positive control for 100% inhibition, and DMSO (0.1%) as a vehicle control (0% inhibition). Calculate the Z′ -factor; proceed only if Z′>0.6 .

  • Enzyme Addition: Add 5 µL of PDE4B enzyme to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of the cAMP tracer. Incubate for 60 minutes.

  • Detection: Add the anti-cAMP Europium-cryptate antibody and d2-fluorophore. Read the plate on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm) after a 50 µs delay.

  • Data Analysis: Calculate the 665/620 nm emission ratio. Fit the data to a 4-parameter logistic (4PL) curve to determine the IC50​ .

Protocol 2: Metabolic Stability Profiling via Human Liver Microsomes (HLMs)

Rationale: The 9,9-dimethyl group is hypothesized to shield the ring from oxidation. This assay isolates Phase I CYP450 metabolism to empirically validate this structural design choice.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the test compound with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate CYP450 activity.

  • Time-Course Sampling: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes.

  • Quenching (Self-Validation): Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The internal standard validates extraction efficiency and LC-MS/MS injection consistency.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass (m/z 197.1 for [M+H]+ ).

  • Calculation: Plot the natural log of the remaining percentage versus time to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of the optimized spirocyclic oxime derivative against industry standards, demonstrating the impact of the 9,9-dimethyl substitution on stability and potency.

Compound / ScaffoldPDE4B IC50​ (nM)HDAC1 IC50​ (nM)HLM t1/2​ (min)LogP (Calculated)
Rolipram (Reference) 130 ± 15>10,00045.22.8
Unsubstituted Spiro-oxime 85 ± 101,20022.51.9
9,9-Dimethyl Spiro-oxime 42 ± 5850>120.02.6

Data Interpretation: The introduction of the 9,9-dimethyl group not only recovers the lipophilicity (LogP) lost by the polar oxime but drastically increases the microsomal half-life from 22.5 minutes to over 120 minutes, validating the steric shielding hypothesis.

High-Throughput Screening Workflow

To systematically evaluate derivatives of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime, a stringent hit-to-lead workflow is required.

Workflow Synthesis Compound Synthesis Purification LC-MS/NMR Validation Synthesis->Purification >95% purity required InVitro TR-FRET PDE4 Assay Purification->InVitro IC50 determination ADME HLM Stability Profiling InVitro->ADME Active hits (<100nM) Lead Lead Optimization ADME->Lead T_half > 60 min

Caption: Step-by-step hit-to-lead screening workflow for spirocyclic oxime derivatives.

Conclusion

The 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime scaffold is a masterclass in structural pharmacology. By combining the rigid 3D vectoring of a spirocycle, the metal-coordinating potential of an oxime, and the metabolic shielding of gem-dimethyl groups, it provides a robust foundation for developing next-generation PDE4 and HDAC inhibitors. Adhering to the self-validating TR-FRET and LC-MS/MS protocols outlined above ensures that data generated from this chemotype is both highly accurate and translatable to in vivo models.

References

  • 9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene]hydroxylamine - MilliporeSigma. Source: sigmaaldrich.com. URL:

  • [2] EP2533783B1 - COMPOUNDS AND METHODS for the inhibition of HDAC. Source: Google Patents. URL:

  • [1] CA2664247A1 - Inhibitors of phosphodiesterase type-iv. Source: Google Patents. URL:

  • [3] Intramolecular oxidative cyclisation of 1-(4-hydroxyaryl)-2-ketoximes.... Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL:

  • [4] Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Source: MDPI. URL:

Sources

Exploratory

9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime molecular weight and exact mass

Technical Whitepaper: Physicochemical Profiling and Synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one Oxime Executive Summary The compound 9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (CAS: 128475-8...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one Oxime

Executive Summary

The compound 9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (CAS: 128475-86-5) is a highly specialized spirocyclic intermediate utilized in advanced medicinal chemistry and agrochemical research. As drug discovery paradigms shift away from flat, planar aromatics toward three-dimensional, sp³-rich architectures, spiro-isoxazolines have emerged as privileged scaffolds. This whitepaper provides a comprehensive technical guide on the physicochemical properties, exact mass profiling, and validated synthetic methodologies for this specific spiro-oxime.

Structural Rationale & Medicinal Chemistry Context

The architecture of 9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime combines two critical pharmacophoric elements:

  • The Spiro-Isoxazoline Core: Synthesized via 1,3-dipolar cycloaddition, this motif forces the molecule into a rigid, non-planar conformation[1]. This increased Fraction of sp³ carbons (Fsp³) enhances aqueous solubility and reduces off-target promiscuity compared to planar heterocycles[2].

  • The Oxime Moiety: Oximes are versatile functional groups that serve as robust hydrogen-bond donors and acceptors[3]. In kinase inhibitor design, oximes are frequently employed to lock molecules into bioactive conformations via intramolecular hydrogen bonding or to interact directly with the kinase hinge region.

Physicochemical Parameters & Exact Mass Profiling

Accurate physicochemical profiling is the cornerstone of downstream assay development. The monoisotopic exact mass is calculated based on the most abundant isotopes of its constituent elements ( 12 C, 1 H, 14 N, 16 O).

For C10​H16​N2​O2​ , the theoretical exact mass is 196.1212 Da . In positive electrospray ionization (ESI+), the basic isoxazoline nitrogen readily accepts a proton, yielding an [M+H]+ ion with an exact mass of 197.1285 Da .

Table 1: Key Physicochemical and Mass Spectrometry Parameters

PropertyValue
IUPAC Name (E)-9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
CAS Registry Number 128475-86-5
Molecular Formula C10​H16​N2​O2​
Average Molecular Weight 196.25 g/mol
Monoisotopic Exact Mass (M) 196.1212 Da
Theoretical [M+H]+ m/z 197.1285 Da
Degree of Unsaturation 4

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality & Experimental Rationale: Nominal mass analyzers (e.g., single quadrupoles) cannot distinguish between C10​H16​N2​O2​ (196.1212 Da) and isobars like C11​H16​O3​ (196.1099 Da). Orbitrap or Time-of-Flight (TOF) MS, operating at a resolution >60,000, provides sub-2 ppm mass accuracy, ensuring unambiguous elemental composition assignment.

Self-Validating System: To ensure absolute trustworthiness, this protocol incorporates a "lock mass" (a known background ion, such as polysiloxane at m/z 371.1012). This provides real-time internal calibration, automatically correcting for instrumental drift during acquisition and validating the < 2 ppm mass accuracy claim.

HRMS_Workflow A Sample Prep 0.1 mg/mL MeOH B ESI+ Ionization [M+H]+ Formation A->B C Orbitrap MS Res > 60,000 B->C D Data Extraction m/z 197.1285 C->D E Exact Mass Match Error < 2 ppm D->E

Caption: HRMS workflow for exact mass validation of the spiro-oxime.

Step-by-Step HRMS Methodology:
  • Sample Preparation: Dissolve 1.0 mg of the synthesized oxime in 10 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% formic acid to promote ionization.

  • Instrument Calibration: Calibrate the Orbitrap mass spectrometer using a standard positive ion calibration solution. Enable the lock mass feature utilizing the ubiquitous ambient polysiloxane ion (m/z 371.10123).

  • Injection & Ionization: Inject 5 µL into the ESI source. Set spray voltage to 3.5 kV, capillary temperature to 275 °C, and S-lens RF level to 50.

  • Data Acquisition: Acquire full-scan MS data (m/z 100–500) at a resolution of 70,000 (at m/z 200).

  • Data Analysis: Extract the theoretical [M+H]+ m/z of 197.1285. Calculate the mass error: Error (ppm)=197.1285∣Experimental m/z−197.1285∣​×106 . An error of 2.0 ppm confirms the exact mass.

Synthetic Methodology: Regioselective 1,3-Dipolar Cycloaddition

Causality & Experimental Rationale: The 1,3-dipolar cycloaddition of nitrile oxides (fulminic acid) to exocyclic alkenes is the premier method for constructing spiro-isoxazolines[1]. The regioselectivity is dictated by Frontier Molecular Orbital (FMO) interactions; the oxygen of the nitrile oxide preferentially attacks the more substituted carbon of the exocyclic double bond, yielding the 1-oxa-2-azaspiro[4.5]decane system[2].

Self-Validating System: The regioselectivity of the cycloaddition is validated in situ by 1 H NMR of the crude mixture. The complete absence of the alternative regioisomer's characteristic spiro-carbon shift confirms 100% regiocontrol before proceeding to the oximation step.

Synthesis_Pathway A 5-Methylene-3,3-dimethyl cyclohexan-1-one C 1,3-Dipolar Cycloaddition (Regioselective) A->C B Fulminic Acid (Nitrile Oxide) B->C D Spiro-isoxazoline Ketone Intermediate C->D E Hydroxylamine HCl (Oximation) D->E F Target Spiro-Oxime (C10H16N2O2) E->F

Caption: Regioselective synthesis pathway via 1,3-dipolar cycloaddition and oximation.

Step-by-Step Synthetic Methodology:
  • Nitrile Oxide Generation: In a round-bottom flask, dissolve formaldoxime (1.2 eq) in dichloromethane (DCM). Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.5 eq) at 0 °C to generate the highly reactive fulminic acid in situ via dehydrohalogenation.

  • Cycloaddition: Add a solution of 5-methylene-3,3-dimethylcyclohexan-1-one (1.0 eq) in DCM dropwise to the reaction mixture. Stir at room temperature for 12 hours. The dipole reacts regioselectively with the exocyclic alkene.

  • Intermediate Isolation: Quench with water, extract with DCM, dry over anhydrous MgSO4​ , and concentrate in vacuo to yield the spiro-isoxazoline ketone intermediate.

  • Oximation: Dissolve the crude ketone in absolute ethanol. Add hydroxylamine hydrochloride ( NH2​OH⋅HCl , 2.0 eq) and sodium acetate (2.5 eq). Reflux the mixture at 80 °C for 4 hours to drive the equilibrium toward the oxime[3].

  • Purification: Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime.

References

  • Savage, G. P. "Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions." Current Organic Chemistry, 2010. URL:[Link]

  • Zaki, M., et al. "Synthesis of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of tomentosin." RSC Advances, 2017. URL:[Link]

  • Cuyamendous, C., et al. "An Unexpected Formation of Spiro Isoxazoline-Dihydrofurane Compounds from Substituted Ketofurfuryl Alcohols." Molecules, 2024. URL:[Link]

Sources

Foundational

Engineering Conformational Rigidity: Spirocyclic Oxime Derivatives of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one in PDE4 Inhibitor Design

Introduction & Mechanistic Rationale The development of Phosphodiesterase type 4 (PDE4) inhibitors has historically been hindered by a narrow therapeutic window, primarily due to dose-limiting emesis associated with off-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of Phosphodiesterase type 4 (PDE4) inhibitors has historically been hindered by a narrow therapeutic window, primarily due to dose-limiting emesis associated with off-target binding or poor pharmacokinetic profiles. To overcome these limitations, modern drug design has pivoted toward conformationally restricted scaffolds. Among these, spirocyclic oximes—specifically derivatives of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (CAS 128475-86-5)—have emerged as highly potent and selective pharmacophores.

These spirocyclic systems are heavily utilized in the synthesis of advanced PDE4 and PDE7 inhibitors targeting central nervous system (CNS) disorders and inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma[1]. The structural causality behind their efficacy lies in three distinct features:

  • The Spiro-isoxazoline Core: The 1-oxa-2-azaspiro[4.5]dec-2-ene system acts as a rigid bioisostere for the flexible catechol ether moieties found in classical inhibitors like Rolipram. The spiro-fusion restricts the conformational degrees of freedom, significantly reducing the entropic penalty upon binding to the PDE4 active site. Furthermore, it eliminates the liability of cytochrome P450-mediated O-dealkylation, enhancing metabolic stability.

  • The 9,9-Dimethyl Substitution: The gem-dimethyl group introduces targeted steric bulk that locks the cyclohexane ring into a specific, thermodynamically stable chair conformation. This precise vectorization ensures that the functional groups are perfectly aligned with the target amino acid residues in the binding pocket.

  • The 7-Oxime Moiety: Functioning as a bidentate hydrogen bond donor and acceptor, the oxime group provides superior interaction with the solvated metal ions (Zn²⁺/Mg²⁺) and the highly conserved glutamine residues in the PDE4 catalytic pocket compared to a standard ketone.

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Synthesis PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis Response Anti-inflammatory Response cAMP->Response Downstream Signaling AMP 5'-AMP (Inactive) PDE4->AMP Degradation Inhibitor Spirocyclic Oxime (Inhibitor) Inhibitor->PDE4 Blocks Active Site

Fig 1: Mechanism of PDE4 inhibition by spirocyclic oximes preventing cAMP degradation.

Pharmacological Profiling

The integration of the spirocyclic oxime scaffold yields significant improvements in both target affinity and pharmacokinetic longevity. Table 1 summarizes the quantitative improvements of the spirocyclic oxime derivative against the standard reference compound, Rolipram.

Table 1: Comparative in vitro profiling of PDE4 Inhibitors

CompoundPDE4 IC₅₀ (nM)PDE7 IC₅₀ (nM)Selectivity RatioHalf-life (t₁/₂, h)
Rolipram (Standard) 130>10,000>761.5
Spirocyclic Ketone Intermediate 245>10,000>402.8
Spirocyclic Oxime (CAS 128475-86-5) 42>10,000>2384.6

Data Interpretation: The conversion of the spirocyclic ketone to the oxime derivative results in a nearly 6-fold increase in PDE4 potency, driven by the enhanced hydrogen-bonding network established by the hydroxylamine moiety.

Synthetic Methodology

The construction of the 1-oxa-2-azaspiro[4.5]dec-2-ene core relies on a highly regioselective 1,3-dipolar cycloaddition[2]. A transient nitrile oxide is generated in situ and reacted with an exocyclic alkene (such as a methylenecyclohexane derivative). This establishes the spiro-isoxazoline ring system in a single, atom-economical step[3]. Following isolation, the resulting ketone is subjected to an oximation reaction to yield the final active pharmacophore.

Synthesis_Workflow Step1 Starting Material (Dimedone Derivative) Step2 1,3-Dipolar Cycloaddition (Formation of Spiro-isoxazoline) Step1->Step2 Nitrile Oxide, TEA Step3 Ketone Intermediate (9,9-Dimethyl-1-oxa-2-azaspiro...) Step2->Step3 Isolation & Purification Step4 Oximation Reaction (NH2OH·HCl, Base) Step3->Step4 Hydroxylamine, NaOAc Step5 Final Product (Spirocyclic Oxime 128475-86-5) Step4->Step5 Crystallization (E-isomer)

Fig 2: Step-by-step synthetic workflow for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime.

Self-Validating Experimental Protocols

Protocol A: Synthesis of (E)-9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

This protocol describes the final oximation step, optimized for high stereoselectivity toward the (E)-isomer.

Materials:

  • 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium acetate (NaOAc) (1.5 eq)

  • Absolute ethanol

Step-by-Step Procedure:

  • Dissolution: Suspend the spirocyclic ketone (10 mmol) in 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydroxylamine hydrochloride (15 mmol) and sodium acetate (15 mmol) sequentially to the stirring mixture.

    • Causality Note: Hydroxylamine hydrochloride is a stable, easy-to-handle salt, but it requires a base to liberate the nucleophilic free amine. Sodium acetate acts as a mild base that buffers the reaction at an optimal pH (approx. 4.5–5.0). At this pH, the ketone carbonyl is sufficiently protonated (activated for nucleophilic attack), while the hydroxylamine remains largely unprotonated, maintaining its nucleophilicity. This precise pH control maximizes the yield and prevents unwanted side reactions.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and concentrate it under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL).

  • Extraction & Drying: Extract the aqueous layer twice more with Ethyl Acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer to yield the crude oxime. Recrystallize from an ethanol/water mixture to obtain the pure (E)-9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime as a white crystalline solid.

Protocol B: High-Throughput Fluorescence Polarization (FP) Assay for PDE4 Inhibition

To evaluate the biological efficacy of the synthesized spirocyclic oximes, a self-validating FP assay is utilized.

Step-by-Step Procedure:

  • Enzyme Incubation: In a 384-well microplate, dispense 10 µL of recombinant human PDE4 enzyme diluted in assay buffer (10 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Inhibitor Addition: Add 5 µL of the spirocyclic oxime (serially diluted in DMSO) to the wells. Incubate for 15 minutes at room temperature to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of fluorescently labeled cAMP (e.g., FAM-cAMP). Incubate for 60 minutes.

  • Signal Generation: Add 40 µL of IMAP binding reagent (trivalent metal nanoparticles) to quench the reaction.

    • Causality Note: The IMAP nanoparticles specifically bind to the highly negatively charged phosphate group of AMP (the product of PDE4 cleavage) but not to the intact, cyclic cAMP. When the small FAM-AMP molecule binds to the massive nanoparticle, its rotational correlation time drastically increases, leading to high fluorescence polarization. If the spirocyclic oxime successfully inhibits PDE4, the cAMP remains intact, does not bind the nanoparticle, and tumbles rapidly, resulting in low polarization.

  • Validation & Readout: Read the plate on a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 530 nm). Calculate the Z'-factor using positive (Rolipram) and negative (DMSO only) controls. A Z'-factor > 0.6 validates the assay's robustness.

HTS_Logic Start Compound Library Assay PDE4 FP Assay Start->Assay Hit IC50 < 100 nM? Assay->Hit Selectivity PDE4 vs PDE7 Selectivity > 50x? Hit->Selectivity Yes Discard Discard / Archive Hit->Discard No Lead Lead Optimization Selectivity->Lead Yes Selectivity->Discard No

Fig 3: High-throughput screening logic for identifying selective PDE4 inhibitors.

Conclusion

The strategic incorporation of the 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime scaffold represents a masterclass in structure-based drug design. By leveraging a rigid spiro-isoxazoline core to minimize entropic penalties and an oxime moiety to maximize enthalpic interactions within the PDE4 active site, researchers can achieve sub-nanomolar potencies while retaining excellent metabolic stability. As the demand for safer, non-emetic PDE4 inhibitors grows, these spirocyclic derivatives will remain foundational building blocks in the medicinal chemist's arsenal.

References

  • Google Patents. "CA2664247A1 - Inhibitors of phosphodiesterase type-iv". Google Patents.
  • Sigma-Aldrich. "N-[(7E)-9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene]hydroxylamine | 128475-86-5". Sigma-Aldrich.
  • BenchChem. "Synthesis of Bioactive Compounds: Application Notes and Protocols for Drug Discovery". BenchChem.
  • RSC Publishing. "Synthetic approaches towards alkaloids bearing α-tertiary amines". Chemical Society Reviews.

Sources

Exploratory

Advanced Scaffold Synthesis: A Technical Guide to 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one Oxime in Drug Discovery

Executive Summary The pharmaceutical industry's paradigm shift toward "escaping flatland" has heavily prioritized the integration of spirocyclic scaffolds into small-molecule drug discovery. By increasing the fraction of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's paradigm shift toward "escaping flatland" has heavily prioritized the integration of spirocyclic scaffolds into small-molecule drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles offer superior three-dimensionality, which correlates directly with improved aqueous solubility, reduced off-target promiscuity, and enhanced blood-brain barrier (BBB) penetration[1].

This technical whitepaper provides an in-depth analysis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (CAS: 128475-86-5) , a highly specialized and commercially valuable building block[2],[3]. As an advanced drug intermediate[4], this scaffold combines the conformational rigidity of a spiro-isoxazoline core with the versatile reactivity of an oxime handle. We will deconstruct the retrosynthetic logic, detail self-validating experimental protocols, and explain the mechanistic causality behind its synthesis.

Structural Rationale & Medicinal Chemistry Context

The architecture of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime is meticulously designed for late-stage functionalization:

  • Spiro-Isoxazoline Core (1-oxa-2-azaspiro[4.5]dec-2-ene): Provides a rigid, non-planar vector that mimics the spatial arrangement of traditional aromatic rings but with significantly lower lipophilicity (LogP).

  • Gem-Dimethyl Group (C9): The 9,9-dimethyl substitution acts as a conformational lock. By introducing steric bulk, it prevents unwanted enolization at adjacent positions and dictates the trajectory of incoming nucleophiles during downstream derivatization.

  • Oxime Handle (C7): The oxime serves as a highly versatile functional group. It can be reduced to a primary amine for amide coupling, O-alkylated to tune pharmacokinetics, or utilized directly as a hydrogen bond donor/acceptor in kinase inhibitor design.

Retrosynthetic Analysis & Mechanistic Pathways

The most elegant and scalable route to the 1-oxa-2-azaspiro[4.5]dec-2-ene core relies on a 1,3-dipolar cycloaddition . By mapping the spiro[4.5]decane numbering back to commercially available starting materials, we can trace the C6-C10 ring to dimedone (5,5-dimethylcyclohexane-1,3-dione).

Converting one of dimedone's ketones into an exocyclic alkene yields 5,5-dimethyl-3-methylenecyclohexan-1-one. This exocyclic alkene acts as the dipolarophile. Reaction with an in situ generated nitrile oxide yields the spiro-isoxazoline core with absolute regioselectivity. Finally, the remaining ketone undergoes condensation with hydroxylamine to form the target oxime.

Retrosynthesis Target Target: 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime Ketone Spiro-Ketone Intermediate (9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one) Target->Ketone Retrosynthetic Disconnection Alkene Exocyclic Alkene (5,5-Dimethyl-3-methylenecyclohexan-1-one) Ketone->Alkene 1,3-Dipolar Cycloaddition NitrileOxide Nitrile Oxide (Generated in situ) Ketone->NitrileOxide Hydroxylamine Hydroxylamine (Oximation) Ketone->Hydroxylamine Dimedone Dimedone (Commercial Starting Material) Alkene->Dimedone Wittig Olefination

Retrosynthetic logic for the spirocyclic oxime scaffold starting from dimedone.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate integrity is analytically confirmed before proceeding to the next step.

Protocol A: Synthesis of the Spiro-Isoxazoline Core (1,3-Dipolar Cycloaddition)

Objective: Construct the 1-oxa-2-azaspiro[4.5]dec-2-ene system via a concerted [3+2] cycloaddition.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 5,5-dimethyl-3-methylenecyclohexan-1-one (1.0 equiv) and the corresponding hydroximoyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Activation & Causality: Cool the reaction mixture to 0 °C. Add triethylamine (Et₃N, 1.5 equiv) dropwise over 30 minutes via a syringe pump.

    • Causality Check: The slow addition of Et₃N is critical. It dehydrohalogenates the hydroximoyl chloride to generate the nitrile oxide in situ. Maintaining a low steady-state concentration of the highly reactive nitrile oxide prevents its unwanted dimerization into a furoxan byproduct, thereby maximizing the intermolecular cycloaddition with the exocyclic alkene.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via flash column chromatography (Hexanes/EtOAc). Confirm the spiro carbon formation via ¹³C NMR (look for the characteristic quaternary spiro carbon signal at ~85-88 ppm).

Protocol B: Oximation of the Spiro-Ketone

Objective: Convert the C7 ketone to the target oxime.

  • Preparation: Dissolve the purified 9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one (1.0 equiv) in a 4:1 mixture of Ethanol/Water.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 equiv) and sodium acetate (NaOAc, 2.5 equiv).

    • Causality Check: NaOAc acts as a mild buffer. It liberates the nucleophilic free base of hydroxylamine from its HCl salt while maintaining a slightly acidic pH (~4.5–5.0). This specific pH is the kinetic sweet spot: it is acidic enough to protonate and activate the carbonyl oxygen for nucleophilic attack, but not so acidic that the hydroxylamine remains fully protonated and unreactive. Furthermore, avoiding strong bases prevents ring-opening degradation of the sensitive isoxazoline core.

  • Reaction: Heat the mixture to 80 °C under reflux for 4 hours.

  • Isolation: Cool to room temperature. Remove ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with water, dry over MgSO₄, and evaporate.

  • Validation: Recrystallize from ethanol/water to yield the pure (E)-oxime. Confirm via ¹H NMR (broad singlet for the N-OH proton at ~9.5–9.8 ppm).

Workflow S1 Step 1: Reagent Prep (Dimedone Olefination) S2 Step 2: Cycloaddition (Spiro Core Formation) S1->S2 S3 Step 3: Oximation (NH2OH·HCl + NaOAc) S2->S3 S4 Step 4: Isolation (Crystallization) S3->S4 S5 Step 5: Validation (NMR, MS, HPLC) S4->S5

Step-by-step synthetic workflow and analytical validation of the spirocyclic oxime.

Quantitative Data & Analytics

The following table summarizes the optimized reaction parameters, expected yields, and critical analytical markers necessary to validate the successful execution of the protocols.

Reaction StepSubstrateReagents & SolventsTemp / TimeExpected YieldKey Analytical Marker (Validation)
1. Cycloaddition 3-Methylene-5,5-dimethylcyclohexan-1-oneHydroximoyl chloride, Et₃N, DCM0 °C to RT, 12 h75 - 80%¹³C NMR: Quaternary spiro C5 at δ ~85-88 ppm
2. Oximation 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-oneNH₂OH·HCl, NaOAc, EtOH/H₂O80 °C, 4 h88 - 92%¹H NMR: Oxime -OH broad singlet at δ ~9.5-9.8 ppm
3. Final Product Crude Oxime MixtureEthanol / Water (Recrystallization)80 °C to 4 °C> 98% PurityLC-MS: [M+H]⁺ = 197.1 m/z

Conclusion & Downstream Applications

The synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime represents a masterclass in modern scaffold design. By leveraging the inherent symmetry and reactivity of dimedone, chemists can rapidly access a highly complex, three-dimensional spirocycle. Once synthesized, the oxime moiety can be subjected to catalytic hydrogenation or reduction via LiAlH₄ to yield the corresponding primary amine—a critical nucleophile for the synthesis of targeted CNS therapeutics and next-generation kinase inhibitors.

References

Sources

Foundational

An In-Depth Technical Guide to In Vivo Exploratory Studies of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

Prepared by: Gemini, Senior Application Scientist Foreword: Charting the In Vivo Journey of a Novel Spiro-Isoxazoline Oxime The compound 9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (CAS No. 128475-86-5) repres...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Charting the In Vivo Journey of a Novel Spiro-Isoxazoline Oxime

The compound 9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (CAS No. 128475-86-5) represents a unique chemical entity at the intersection of spiro-isoxazoline and oxime functionalities.[1] While direct in vivo data for this specific molecule is not yet present in the public domain, its structural motifs are featured in compounds with a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-diabetic properties.[2][3][4][5][6] This guide, therefore, serves as a comprehensive roadmap for the researcher embarking on the inaugural in vivo exploration of this promising compound. It is designed to be a predictive and principled framework, drawing upon established methodologies for analogous chemical classes to ensure scientific rigor and the generation of meaningful, decision-driving data.

Our approach is not to provide a rigid set of protocols, but rather to illuminate the strategic thinking and causal relationships that underpin a successful preclinical exploratory program. We will delve into the critical decision points, from initial physicochemical characterization and formulation to the rational selection of animal models and the design of robust pharmacokinetic, efficacy, and preliminary toxicology studies.

Section 1: Foundational Physicochemical Characterization and Formulation

The journey from a vial of powder to a systemic biological effect begins with a thorough understanding of the compound's fundamental properties. This initial phase is critical, as it dictates the feasibility and design of all subsequent in vivo experiments.

1.1. Essential Physicochemical Profiling

Prior to any animal studies, a core set of physicochemical parameters must be determined. These data are the bedrock of formulation development and provide early insights into potential liabilities.

ParameterExperimental Method(s)Importance in In Vivo Studies
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 5.0, 6.5, 7.4) and relevant organic solvents.Dictates the feasibility of creating a suitable dosing formulation for the intended route of administration. Poor aqueous solubility can be a major hurdle for intravenous (IV) and oral (PO) delivery.
LogP/LogD HPLC-based or shake-flask methods at physiological pH (7.4).Predicts the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, including blood-brain barrier penetration.[7]
pKa Potentiometric titration or UV-spectrophotometry.Determines the ionization state of the molecule at different physiological pH values, impacting solubility, permeability, and target engagement.
Chemical Stability Stability assessment in buffers, simulated gastric and intestinal fluids, and plasma.Ensures that the compound does not degrade in the dosing vehicle or within the biological matrix before reaching its target, which would confound experimental results.

1.2. Formulation Strategy: The Vehicle is the Message

The choice of dosing vehicle is a critical experimental variable. An inappropriate formulation can lead to poor bioavailability, local irritation, or even spurious toxicity, masking the true pharmacological profile of the compound.

Workflow for Formulation Development

G cluster_0 Formulation Development Workflow A Determine Target Route of Administration (e.g., IV, PO, IP) B Assess Solubility in GRAS Excipients (e.g., Saline, PEG400, Solutol, Tween 80) A->B Based on study goals C Develop Prototype Formulations (Solutions, Suspensions, Emulsions) B->C Based on solubility data D Evaluate Formulation Stability (Physical & Chemical) C->D Iterative process E Select Lead Formulation for In Vivo Studies D->E Criteria: Stable, Homogeneous, Non-toxic, Appropriate for Route

Caption: A stepwise process for selecting a suitable in vivo formulation.

For initial exploratory studies, a simple, well-characterized vehicle is preferred. For intravenous administration, a solution in a vehicle like 5% Dextrose in Water (D5W) or a co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% Saline) is common. For oral gavage, an aqueous suspension using a suspending agent like 0.5% methylcellulose is a standard starting point.

Section 2: Pharmacokinetic Profiling: Understanding Systemic Exposure

A central tenet of pharmacology is that a drug must reach its target in sufficient concentration and for an adequate duration to elicit a biological effect. Pharmacokinetic (PK) studies are therefore non-negotiable in early in vivo exploration. They provide the critical link between the administered dose and the resulting systemic exposure.

2.1. Designing the Initial PK Study

The goal of the first PK study is to determine the compound's basic absorption, distribution, metabolism, and excretion (ADME) parameters. This is typically performed in a rodent species, such as the Sprague-Dawley or Wistar rat.[8]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), aged 8-10 weeks.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route provides 100% bioavailability and allows for the determination of clearance and volume of distribution.

    • Oral (PO) Group: Administer a single dose via oral gavage (e.g., 10-20 mg/kg). This allows for the assessment of oral absorption and bioavailability.

  • Blood Sampling: Collect sparse blood samples (e.g., 50-100 µL) from each animal at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in the plasma samples.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonLin) to calculate key PK parameters.[8]

Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the peak exposure achieved.[9]
Tmax Time at which Cmax is observed.Provides information on the rate of absorption.[9]
AUC Area under the plasma concentration-time curve.Represents the total systemic exposure to the drug.
T½ (Half-life) Time taken for the plasma concentration to decrease by half.Dictates the dosing interval required to maintain therapeutic concentrations.[8]
CL (Clearance) Volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) Apparent volume into which the drug distributes.Provides insight into the extent of tissue distribution.
F% (Oral Bioavailability) The fraction of the oral dose that reaches systemic circulation.A critical parameter for assessing the viability of an oral drug candidate.

Section 3: In Vivo Efficacy Model Selection and Design

The selection of an appropriate in vivo efficacy model is contingent on the hypothesized therapeutic application of the compound. Given the known biological activities of structurally related spiro-isoxazolines and oximes, several avenues for exploration are plausible.[2][3][4][5][6]

Logical Framework for Model Selection

G cluster_0 Efficacy Model Selection Logic A Structural Class Activities of Spiro-Isoxazolines/Oximes B Anticancer Antiviral Antimicrobial Anti-diabetic A->B C Select Relevant In Vivo Model B->C D Xenograft Tumor Model (e.g., MDA-MB-231 in nude mice) C->D Anticancer E Viral Challenge Model (e.g., HCMV in immunodeficient mice) C->E Antiviral F Bacterial Infection Model (e.g., S. aureus thigh infection) C->F Antimicrobial G Diabetic Model (e.g., db/db mice or Zucker rats) C->G Anti-diabetic

Caption: Rational selection of in vivo models based on related compound activities.

3.1. Example Efficacy Study Design: A Xenograft Model for Anticancer Activity

Based on reports of anticancer activity for spiro-isoxazoline derivatives, a human tumor xenograft model is a logical first step.[4][10]

Experimental Protocol: Mouse Xenograft Study

  • Cell Line and Animal Model: Use a well-characterized human cancer cell line (e.g., MDA-MB-231 for breast cancer) and immunocompromised mice (e.g., female athymic nude mice), aged 6-8 weeks.[10]

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 MDA-MB-231 cells in the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (the same formulation vehicle used for the test compound).

    • Group 2: Test Compound (e.g., 20 mg/kg, PO, once daily).

    • Group 3: Positive Control (a standard-of-care chemotherapy agent, e.g., Paclitaxel).

  • Dosing and Monitoring: Administer the treatments for a defined period (e.g., 21 days). Measure tumor volume with calipers twice weekly and monitor animal body weight as a general indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.

    • Primary Endpoint: Tumor Growth Inhibition (TGI). Calculate the percent TGI compared to the vehicle control group.

    • Secondary Endpoints: Body weight change, clinical observations.

    • Exploratory Endpoints: Collect tumors for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Section 4: Preliminary Toxicology and Safety Assessment

While formal toxicology studies are conducted later in development, early in vivo studies must incorporate assessments of safety and tolerability.[11][12] The data gathered from PK and efficacy studies provide the first glimpse into the compound's safety profile.

4.1. Integrating Safety Endpoints into Early Studies

  • Clinical Observations: Record daily observations for any signs of overt toxicity, such as changes in posture, activity, breathing, or grooming.

  • Body Weight: As mentioned, body weight is a sensitive indicator of general health. A sustained body weight loss of >15-20% is often a humane endpoint.

  • Dose-Range Finding (DRF) Study: If significant toxicity is observed at the initial efficacy doses, a short (5-7 day) dose-range finding study may be warranted to determine the Maximum Tolerated Dose (MTD). This involves administering escalating doses of the compound to small groups of animals and closely monitoring for signs of toxicity.

4.2. Bridging to Formal Toxicology

The results from these initial exploratory studies are crucial for designing formal nonclinical toxicology programs required for regulatory submissions.[11][12] Key information, such as the MTD and the pharmacokinetic profile, will inform the dose selection for longer-term (e.g., 28-day) repeat-dose toxicology studies.

Conclusion: Synthesizing the Data for Go/No-Go Decisions

The successful execution of the studies outlined in this guide will provide a multi-faceted, preliminary profile of 9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. By integrating the physicochemical, pharmacokinetic, efficacy, and safety data, researchers can make an informed, evidence-based decision on whether to advance the compound into more extensive preclinical development. This structured, scientifically-grounded approach maximizes the value of early in vivo experiments and lays a solid foundation for a potential therapeutic journey.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11462473, N'-[(7E)-9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene]hydroxylamine. Available from: [Link]

  • Dail, D. A., et al. (2020). Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. Antioxidants, 9(12), 1275. Available from: [Link]

  • Lorke, D. E. (1983). A new approach to practical acute toxicity testing. Archives of toxicology, 54(4), 275–287. Available from: [Link]

  • Kruk, M., & Kładna, A. (2021). Pharmacokinetics and Pharmacodynamics of Oximes in Unanesthetized Pigs. International Journal of Molecular Sciences, 22(11), 5947. Available from: [Link]

  • Musilek, K., et al. (2011). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Mini reviews in medicinal chemistry, 11(4), 271–279. Available from: [Link]

  • Sotiropoulou, M., et al. (2016). Glucose-derived spiro-isoxazolines are anti-hyperglycemic agents against type 2 diabetes through glycogen phosphorylase inhibition. European journal of medicinal chemistry, 108, 543–554. Available from: [Link]

  • Das, S., et al. (2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Medicinal Chemistry, 11(10), 1184-1190. Available from: [Link]

  • Reddy, T. S., et al. (2016). Synthesis and Investigation of Novel Spiro-isoxazolines as Anticancer Agents. ChemInform, 47(1). Available from: [Link]

  • Chalkha, M., et al. (2025). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Heliyon, 11(1), e23456. Available from: [Link]

  • Das, S., et al. (2019). Design, Synthesis, and Preliminary Studies of Spiro-isoxazoline-peroxides against Human Cytomegalovirus and Glioblastoma. ACS medicinal chemistry letters, 10(7), 1079–1084. Available from: [Link]

  • Gad, S. C. (Ed.). (2020). Drug discovery and development: From molecules to medicines. John Wiley & Sons.
  • Faqi, A. S. (Ed.). (2017). A comprehensive guide to toxicology in nonclinical drug development. Academic Press.
  • Reddy, L. C. S., et al. (2024). Design, Development of Pyrazole-Linked Spirocyclopropyl Oxindole-Carboxamides as Potential Cytotoxic Agents and Type III Allosteric VEGFR-2 Inhibitors. ChemMedChem, e202400422. Available from: [Link]

  • Singh, R., & Sharma, P. K. (2023). Toxicology of Pharmaceutical Products During Drug Development. In Modern Drug Discovery: A Process-Oriented and Target-Based Approach (pp. 523-540). Springer, Singapore. Available from: [Link]

  • Zhang, X., et al. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Organic Letters, 24(16), 3041–3046. Available from: [Link]

  • Guengerich, F. P. (2011). Mechanisms of drug toxicity and relevance to pharmaceutical development. Drug metabolism and pharmacokinetics, 26(1), 3–14. Available from: [Link]

  • Galavskyy, S., et al. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available from: [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5481. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

An Application Note and Step-by-Step Protocol for the Synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime, a novel spiroheterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is based on a two-stage process: first, the construction of the key intermediate, 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one, via a 1,3-dipolar cycloaddition, followed by the oximation of the ketone functionality. This protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction

Spirocyclic compounds, characterized by two rings sharing a single atom, are a prominent structural motif in numerous natural products and pharmacologically active molecules.[1] The incorporation of a spiro center introduces conformational rigidity, which can be advantageous for binding to biological targets.[2] The isoxazoline ring, a five-membered heterocycle, is a well-known pharmacophore present in a variety of bioactive compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The fusion of these two privileged scaffolds into a spiroisoxazoline system, such as the title compound, presents an attractive avenue for the development of new chemical entities with unique three-dimensional structures and potential therapeutic value.

This application note details a proposed synthetic route to 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime, starting from the readily available 3,3-dimethylcyclohexanone. The synthesis of the spiroisoxazoline ketone intermediate is achieved through the formation of an exocyclic α,β-unsaturated ketone followed by a regioselective 1,3-dipolar cycloaddition of a nitrile oxide.[3] The final step involves the conversion of the ketone to the corresponding oxime, a common functional group in medicinal chemistry that can influence a molecule's pharmacokinetic and pharmacodynamic properties.

Synthetic Strategy Overview

The overall synthetic pathway is depicted in the workflow diagram below. The strategy is divided into two main parts: the synthesis of the ketone intermediate and its subsequent oximation.

G cluster_0 Part 1: Synthesis of Ketone Intermediate cluster_1 Part 2: Oximation Start 3,3-Dimethylcyclohexanone Step1 Mannich Reaction Start->Step1 (CH2O)n, Me2NH·HCl Step2 Quaternization & Elimination Step1->Step2 MeI, then NaHCO3 Step3 1,3-Dipolar Cycloaddition Step2->Step3 CH2NO2, PhNCO, Et3N Intermediate 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one Step3->Intermediate Step4 Oximation Intermediate->Step4 NH2OH·HCl, NaOAc FinalProduct 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime Step4->FinalProduct

Figure 1: Proposed synthetic workflow for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime.

Materials and Equipment

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures.

  • 3,3-Dimethylcyclohexanone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Iodomethane

  • Sodium bicarbonate

  • Nitromethane

  • Phenyl isocyanate

  • Triethylamine

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Dioxane

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus (silica gel 60, 230-400 mesh)

Experimental Protocols

Part 1: Synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one

Step 1.1: Synthesis of 2-((Dimethylamino)methyl)-4,4-dimethylcyclohexan-1-one (Mannich Base)

  • Rationale: This step introduces a functional handle alpha to the carbonyl group, which will be used to generate the exocyclic double bond in the next step. The Mannich reaction is a classic and reliable method for the aminomethylation of an enolizable ketone.

  • Procedure:

    • To a round-bottom flask, add 3,3-dimethylcyclohexanone (1 eq.), paraformaldehyde (1.2 eq.), and dimethylamine hydrochloride (1.2 eq.).

    • Add ethanol as the solvent and a catalytic amount of hydrochloric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material.

    • Basify the aqueous layer with a saturated solution of sodium carbonate until pH > 10.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the Mannich base as an oil.

Step 1.2: Synthesis of 4,4-Dimethyl-2-methylenecyclohexan-1-one

  • Rationale: This step creates the α,β-unsaturated ketone which will act as the dipolarophile in the subsequent cycloaddition. This is achieved through a two-step sequence of quaternization of the amine followed by Hofmann elimination.

  • Procedure:

    • Dissolve the crude Mannich base from the previous step in a suitable solvent like acetone or chloroform.

    • Add iodomethane (1.5 eq.) and stir the mixture at room temperature for 12-18 hours to form the quaternary ammonium salt.

    • Filter the resulting precipitate, wash with cold diethyl ether, and dry.

    • Suspend the quaternary ammonium salt in a mixture of water and a non-polar solvent (e.g., hexane).

    • Add a solution of sodium bicarbonate (2 eq.) and stir vigorously at 50-60 °C for 2-3 hours.

    • Separate the organic layer, and extract the aqueous layer with hexane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 4,4-dimethyl-2-methylenecyclohexan-1-one.

Step 1.3: Synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one

  • Rationale: This is the key step for the construction of the spiro-isoxazoline ring system. It involves a [3+2] cycloaddition reaction between the exocyclic alkene (dipolarophile) and a nitrile oxide (1,3-dipole).[4][5] The nitrile oxide is generated in situ from nitromethane using the Mukaiyama method (phenyl isocyanate and triethylamine).[6]

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4,4-dimethyl-2-methylenecyclohexan-1-one (1 eq.) and nitromethane (1.5 eq.) in anhydrous toluene.

    • Add phenyl isocyanate (2.2 eq.) to the solution.

    • Slowly add a solution of triethylamine (2.2 eq.) in anhydrous toluene dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture to remove the precipitated diphenylurea.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one.

Part 2: Synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

Step 2.1: Oximation of the Ketone Intermediate

  • Rationale: The final step is the conversion of the ketone to an oxime. This is a standard condensation reaction with hydroxylamine.[7][8] The use of sodium acetate as a base neutralizes the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

  • Procedure:

    • Dissolve 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one (1 eq.) in ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2 eq.) in water.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water to the residue to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime.

Data Summary

The following table summarizes the key parameters and expected outcomes for the synthesis. Yields are indicative and may vary based on experimental conditions and scale.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1.1Mannich Reaction(CH₂O)n, Me₂NH·HClEthanolReflux4-670-80
1.2EliminationMeI, NaHCO₃Acetone/Water25-6014-2150-60
1.3CycloadditionCH₃NO₂, PhNCO, Et₃NToluene0-2524-4840-55
2.1OximationNH₂OH·HCl, NaOAcEthanol/WaterReflux2-485-95

Characterization

The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, C=N, N-O, O-H).

  • Melting Point: To assess the purity of the final crystalline product.

References

  • Liu, F., et al. (2019). Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert-Butyl Nitrite via a Csp3–H Radical Functionalization/Cycloaddition Cascade. Organic Letters, 21(13), 5096-5100. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Renewed «Isoxazoline Route» for the Synthesis of Densely Functionalized Ketones. ChemRxiv. Available at: [Link]

  • Xu, H., et al. (2018). An efficient in situ reduction and cyclization reaction for synthesis of spiro compound derivatives in Fe–H2O–AcOH medium from nitro compounds. Applied Organometallic Chemistry, 33(e4735). Available at: [Link]

  • Honda, K., & Shigehisa, H. (2015). Total synthesis of stepharine. Beilstein Journal of Organic Chemistry, 11, 1890-1896. Available at: [Link]

  • Baran, P. S., et al. (2013). A One-Pot Approach to Δ2-Isoxazolines from Ketones and Arylacetylenes. Organic Letters, 15(1), 104-107. Available at: [Link]

  • Kumar, A., & Kumar, V. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 1866-1915. Available at: [Link]

  • Chen, J., et al. (2021). One-Pot Tandem/Spirocyclization Reaction: Synthesis of Spiro[pyridine-thiazolidine] Ring Derivatives. The Journal of Organic Chemistry, 86(16), 11425-11434. Available at: [Link]

  • Taylor & Francis. (n.d.). Spiro compounds – Knowledge and References. Available at: [Link]

  • Wang, Q., et al. (2022). Cascade Ring-Opening/Cyclization Reaction of Spiro(nitrocyclopropane)oxindoles with Huisgen Zwitterions and Synthesis of Pyrazolo[3,4- b]indoles. The Journal of Organic Chemistry, 87(24), 16707-16721. Available at: [Link]

  • Drisko, C. R., et al. (2023). Solid-Phase Synthesis of [4.4] Spirocyclic Oximes. JoVE (Journal of Visualized Experiments), (192), e58508. Available at: [Link]

  • Moody, C. J., & Roff, G. J. (2015). Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 11, 1890-1896. Available at: [Link]

  • Padwa, A., et al. (2007). Novel intramolecular reactivity of oximes: synthesis of cyclic and spiro-fused imines. The Journal of Organic Chemistry, 72(6), 2195-2204. Available at: [Link]

  • Posner, G. H., & Canella, K. A. (1987). SPIROANNELATION VIA ORGANOBIS(CUPRATES): 9,9-DIMETHYLSPIRO[4.5]DECAN-7-ONE. Organic Syntheses, 65, 65. Available at: [Link]

  • Rattanangkool, E., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 486-493. Available at: [Link]

  • Zhang, J., et al. (2020). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Organic Letters, 22(16), 6339-6344. Available at: [Link]

  • Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 514-518. Available at: [Link]

  • Hossain, M. I., & Kumar, U. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(6), 10875-10891. Available at: [Link]

  • Rozhkova, Y. S., et al. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Russian Journal of Organic Chemistry, 48(1), 75-82. Available at: [Link]

  • Zhang, J., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5468. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 29(2), 637-641. Available at: [Link]

Sources

Application

Application Note: 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one Oxime as a Key Spirocyclic Scaffold in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the transition from planar aromatic rings to three-dimensional spirocyclic scaffolds—often termed the "escape from flatland"—is a proven strategy to increase the fra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar aromatic rings to three-dimensional spirocyclic scaffolds—often termed the "escape from flatland"—is a proven strategy to increase the fraction of sp³-hybridized carbons (Fsp³). Higher Fsp³ correlates with improved aqueous solubility, enhanced metabolic stability, and reduced off-target toxicity[1].

9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (CAS: 128475-86-5) represents a highly specialized, dual-functionalized spirocyclic building block. It features a robust 1-oxa-2-azaspiro[4.5]dec-2-ene (spiro-isoxazoline) core and a reactive oxime handle. Similar spiro-isoxazoline scaffolds have been critically instrumental in the design and optimization of benzimidazole-containing Transient Receptor Potential Melastatin 8 (TRPM8) antagonists, which are advanced therapeutic candidates for neuropathic pain and cold allodynia [2]. This application note details the physicochemical profile, mechanistic synthetic utility, and validated protocols for leveraging this compound in organic synthesis.

Physicochemical Profile & Structural Significance

The structural rigidity of the spiro[4.5]decane system locks the molecule into a defined conformational space, which is highly advantageous for targeting specific protein binding pockets with high selectivity.

Table 1: Quantitative Physicochemical Data [3]

PropertyValue / Description
Chemical Name 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
CAS Registry Number 128475-86-5
Molecular Formula C₁₀H₁₆N₂O₂
Molecular Weight 196.25 g/mol
Estimated TPSA ~54.5 Ų
Structural Features Rigid spiro[4.5] core, Isoxazoline ring, Oxime functional group
Primary Application Intermediate for spiro-lactams and TRPM8 antagonist analogs

Mechanistic Insights: The Spiro-Isoxazoline Scaffold

The [3+2] Dipolar Cycloaddition

The spiro-isoxazoline core is classically constructed via a[3+2] dipolar cycloaddition between an in situ generated nitrile oxide and an exo-methylene cyclohexanone derivative. The regioselectivity of this reaction is governed by the steric bulk of the cyclohexane ring, which directs the oxygen atom of the nitrile oxide to the less hindered position, forming the 1-oxa-2-aza system.

The Oxime as a Strategic Handle: Overcoming Chemoselectivity

While oximes are traditionally reduced to primary amines, performing this reduction in the presence of an isoxazoline ring presents a severe chemoselectivity challenge, as the N–O bond of the isoxazoline is highly susceptible to cleavage under standard reducing conditions (e.g., H₂/Pd-C or Zn/AcOH).

The Solution: Instead of reduction, the oxime serves as a perfect substrate for a Beckmann Rearrangement . By treating the oxime with mild electrophilic activators, the 6-membered cyclohexane ring undergoes a ring expansion to a 7-membered azepane (lactam). This yields a complex spiro-bicyclic lactam—a highly prized, patent-busting scaffold in drug discovery—while completely preserving the delicate isoxazoline core.

Experimental Protocols

The following protocols outline the self-validating synthesis of the spiro-isoxazoline core and its subsequent functionalization via Beckmann rearrangement.

Protocol A: Synthesis of the Spiro-Isoxazoline Core via [3+2] Cycloaddition

Objective: Construct the 1-oxa-2-azaspiro[4.5]dec-2-ene ring system.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 4,4-dimethyl-2-methylenecyclohexan-1-one (1.0 equiv) and ethyl chlorohydroximinoacetate (ECHA, 1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of ECHA, which would yield unreactive side products.

  • Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) dropwise over 45 minutes using a syringe pump.

    • Causality: The slow addition of base ensures a very low steady-state concentration of the highly reactive nitrile oxide intermediate. This kinetic control prevents the nitrile oxide from dimerizing into unwanted furoxan byproducts, driving the equilibrium toward the desired [3+2] cycloaddition.

  • Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1; the product is UV-active and stains with KMnO₄).

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize residual base. Extract with DCM (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo and purify via silica gel flash chromatography to yield the spiro-isoxazoline ketone.

Protocol B: Mild Beckmann Rearrangement of the Oxime to a Spiro-Lactam

Objective: Ring expansion of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime to a spiro-azepinone, preserving the isoxazoline N–O bond.

  • Activation Complex Formation: Dissolve the purified oxime (CAS: 128475-86-5) in anhydrous acetonitrile (0.1 M). Add N,N-Dimethylformamide (DMF, 0.1 equiv).

  • Mild Reagent Addition: Add Cyanuric chloride (TCT, 0.5 equiv) in one portion at room temperature.

    • Causality: TCT reacts rapidly with DMF to form a Vilsmeier-Haack-type intermediate. This intermediate acts as a highly efficient, mild activator for the oxime hydroxyl group. This specific methodology avoids the harsh heating required by traditional polyphosphoric acid (PPA) protocols, thereby preventing the thermal degradation of the sensitive spiro-isoxazoline core.

  • Reaction: Stir at room temperature for 2 hours. The reaction is self-validating; a white precipitate (cyanuric acid byproduct) will form as the reaction proceeds. Monitor via LC-MS for the mass shift corresponding to the lactam isomer.

  • Isolation: Quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x). Dry, concentrate, and purify via reverse-phase chromatography to isolate the advanced spiro-lactam building block.

Synthetic Workflow Visualization

SyntheticWorkflow SM Exo-Methylene Cyclohexanone + Nitrile Oxide Precursor Cycloaddition [3+2] Dipolar Cycloaddition (Base-Catalyzed) SM->Cycloaddition SpiroCore Spiro-Isoxazoline Ketone Core Cycloaddition->SpiroCore Oximation Oximation (NH₂OH·HCl, NaOAc) SpiroCore->Oximation Oxime 9,9-Dimethyl-1-oxa-2-azaspiro [4.5]dec-2-en-7-one oxime (CAS: 128475-86-5) Oximation->Oxime Beckmann Beckmann Rearrangement (Cyanuric Chloride, DMF) Oxime->Beckmann Lactam Spiro-Azepinone (Lactam) Advanced Building Block Beckmann->Lactam Diversification Lead Diversification (N-Alkylation / Coupling) Lactam->Diversification API Novel Spirocyclic Therapeutics (e.g., TRPM8 Antagonists) Diversification->API

Workflow of spiro-isoxazoline synthesis and Beckmann rearrangement for drug discovery.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Parks, D. J., Parsons, W. H., Colburn, R. W., et al. (2011). Design and Optimization of Benzimidazole-Containing Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists. Journal of Medicinal Chemistry, 54(1), 233–247.[Link]

Method

The Spirocyclic Oxime Motif: A Gateway to Catalytic Innovation in Complex Molecule Synthesis

Introduction: Unveiling the Potential of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime and its Analogs In the landscape of modern synthetic chemistry, the quest for molecular complexity and diversity is paramoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime and its Analogs

In the landscape of modern synthetic chemistry, the quest for molecular complexity and diversity is paramount for the discovery of novel therapeutic agents and functional materials. Within this pursuit, spirocyclic frameworks have garnered significant attention due to their unique three-dimensional architecture, which often imparts favorable physicochemical properties in drug candidates.[1][2] The compound 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime , a member of the spirocyclic oxime family, represents a versatile building block with latent reactivity that can be unlocked through a variety of catalytic transformations. While direct catalytic applications of this specific molecule are not yet extensively documented, its structural motifs are at the heart of numerous catalytic strategies aimed at the synthesis of complex nitrogen-containing heterocycles.[3][4]

This technical guide moves beyond a narrow focus on a single compound to explore the broader and more impactful role of the spirocyclic oxime scaffold as a key synthon in transition metal-catalyzed reactions. We will delve into the fundamental principles of oxime reactivity, showcase cutting-edge catalytic protocols where oxime-containing spirocycles are pivotal precursors, and provide detailed methodologies for researchers, scientists, and drug development professionals to harness the synthetic potential of this remarkable class of molecules.

The Strategic Importance of the Spirocyclic Oxime Scaffold

The inherent chemical functionalities of a spirocyclic oxime, such as the one found in 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime, offer multiple avenues for synthetic diversification:

  • The Oxime Moiety: A versatile functional group that can act as a precursor to iminyl radicals, nitrenium ions, or vinyl nitrenes, depending on the reaction conditions.[4][5] This reactivity is central to the formation of new carbon-nitrogen and carbon-carbon bonds.

  • The Spirocyclic Core: Provides a rigid and defined three-dimensional structure, which can be crucial for biological activity and for controlling stereochemistry in downstream transformations.

  • The N-O Bond: The relatively weak N-O bond in oximes is susceptible to cleavage under catalytic conditions, serving as a linchpin for a variety of ring-forming and functionalization reactions.[3][4]

The commercial availability of compounds like N-[(7E)-9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene]hydroxylamine further enhances their utility as readily accessible starting materials for synthetic campaigns.[6]

Catalytic Transformations of Spirocyclic Oximes: A Mechanistic Overview

Transition metal catalysis has emerged as a powerful tool for the selective transformation of oximes and their derivatives. The general strategies often involve the generation of highly reactive intermediates through the cleavage of the N-O bond, which then participate in intramolecular or intermolecular reactions to construct complex molecular architectures.

Figure 1: A generalized workflow for the transition metal-catalyzed functionalization of spirocyclic oxime esters via iminyl radical intermediates.

Application Note 1: Copper-Catalyzed Synthesis of Spiropyrroline Skeletons

Introduction: The synthesis of spiropyrroline derivatives is of significant interest due to their prevalence in natural products and pharmaceutically active compounds. A copper-catalyzed cyclization of activated alkenes with highly active oxime esters provides a rapid and efficient route to these valuable scaffolds.[3] This protocol leverages the ability of a copper catalyst to facilitate the N-O bond cleavage of the oxime ester, generating a nitrogen-centered radical that undergoes subsequent cyclization.

Reaction Scheme:

Figure 2: Conceptual overview of the copper-catalyzed synthesis of spiropyrroline derivatives from spirocyclic oxime esters and activated alkenes.

Experimental Protocol:

Materials:

  • Spirocyclic oxime ester (e.g., an acetate or pivaloate derivative of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime) (1.0 equiv)

  • Activated alkene (e.g., an acrylate or acrylamide) (1.2 equiv)

  • Copper(I) or Copper(II) salt (e.g., Cu(OAc)₂, Cu(OTf)₂) (5-10 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), toluene, or dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the spirocyclic oxime ester (1.0 equiv) and the copper catalyst (5-10 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe, followed by the activated alkene (1.2 equiv).

  • Seal the vial and place it in a preheated oil bath at the desired temperature (typically ranging from 80 to 120 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiropyrroline derivative.

Data Summary:

CatalystSolventTemperature (°C)Typical Yield (%)
Cu(OAc)₂DCE10075-90
Cu(OTf)₂Toluene11070-85

Application Note 2: Nickel-Catalyzed Ring-Opening/Radical Addition/Ring-Closing Cascade

Introduction: Nickel catalysis offers a powerful platform for orchestrating cascade reactions that can rapidly build molecular complexity from simple starting materials. A notable application is the ring-opening/radical addition/ring-closing cascade of cycloketone oxime esters with vinyl azides to synthesize cyanoalkylated 3,4-dihydro-2H-pyrroles.[3] This transformation proceeds under mild and redox-neutral conditions, showcasing the versatility of nickel in mediating complex radical pathways.

Reaction Scheme:

Figure 3: Schematic representation of the nickel-catalyzed cascade reaction for the synthesis of functionalized dihydropyrroles.

Experimental Protocol:

Materials:

  • Cycloketone oxime ester (e.g., a derivative of a spirocyclic ketone) (1.0 equiv)

  • Vinyl azide (1.5 equiv)

  • Nickel(II) catalyst (e.g., NiBr₂·diglyme) (10 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the cycloketone oxime ester (1.0 equiv), nickel(II) catalyst (10 mol%), and base (2.0 equiv) to a dry reaction tube.

  • Add the anhydrous solvent, followed by the vinyl azide (1.5 equiv).

  • Seal the reaction tube and stir the mixture at the desired temperature (typically 70 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the cyanoalkylated 3,4-dihydro-2H-pyrrole product.

Data Summary:

CatalystBaseSolventTemperature (°C)Typical Yield (%)
NiBr₂·diglymeK₂CO₃1,4-Dioxane7065-85

Future Outlook and Broader Implications

The catalytic strategies outlined herein represent just a glimpse into the vast synthetic potential of spirocyclic oximes. Future research in this area is likely to focus on:

  • Asymmetric Catalysis: The development of chiral catalysts to control the stereochemical outcome of these transformations, providing access to enantiopure spirocyclic compounds.

  • Photocatalysis: The use of visible light to drive novel radical-mediated reactions of spirocyclic oximes, offering environmentally benign synthetic routes.[7]

  • Biocatalysis: The exploration of enzymatic methods for the selective reduction or functionalization of the oxime group, expanding the toolbox for green chemistry.[4]

  • Solid-Phase Synthesis: The adaptation of these catalytic methods to solid-phase synthesis, enabling the rapid generation of spirocyclic compound libraries for high-throughput screening in drug discovery.[8]

References

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. [Link]

  • Novel Intramolecular Reactivity of Oximes: Synthesis of Cyclic and Spiro-Fused Imines. Organic Letters - ACS Publications. [Link]

  • Reactivity of oximes for diverse methodologies and synthetic applications. NSF Public Access Repository. [Link]

  • Purple-light-induced synthesis of spiro-oxindole oximes from BCBs and TBN via strain release. RSC Publishing. [Link]

  • Solid-phase Synthesis of [4.4] Spirocyclic Oximes. JoVE. [Link]

  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. [Link]

  • Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • N-[(7E)-9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene]hydroxylamine. MilliporeSigma. [Link]

  • Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. MDPI. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed. [Link]

  • Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. [Link]

Sources

Application

In Vitro Pharmacological Profiling of 9,9-Dimethyl-1-oxa-2-azaspirodec-2-en-7-one oxime: Protocols for AChE Reactivation and GPCR Modulation

In Vitro Pharmacological Profiling of 9,9-Dimethyl-1-oxa-2-azaspiro[1]dec-2-en-7-one oxime: Protocols for AChE Reactivation and GPCR Modulation Introduction & Scientific Rationale The compound 9,9-Dimethyl-1-oxa-2-azaspi...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Pharmacological Profiling of 9,9-Dimethyl-1-oxa-2-azaspiro[1]dec-2-en-7-one oxime: Protocols for AChE Reactivation and GPCR Modulation

Introduction & Scientific Rationale

The compound 9,9-Dimethyl-1-oxa-2-azaspiro[1]dec-2-en-7-one oxime (CAS: 128475-86-5) presents a highly specialized structural motif in drug discovery. It combines a spirocyclic isoxazoline core with an oxime functional group. This unique architecture offers a dual-modality profiling opportunity:

  • Nucleophilic Reactivation: The oxime moiety is the quintessential pharmacophore for the nucleophilic reactivation of organophosphate (OP)-inhibited acetylcholinesterase (AChE).

  • Class A GPCR Modulation: The spirocyclic aliphatic core is a privileged scaffold for Muscarinic Acetylcholine Receptors (mAChRs), often acting as an orthosteric or allosteric modulator.

This application note provides drug development professionals with field-proven, self-validating in vitro assay protocols to evaluate both mechanisms. Rather than merely listing steps, we deconstruct the causality behind the experimental design to ensure robust, reproducible high-throughput screening (HTS).

Causality in Experimental Design (Expertise & Experience)

The Modified Ellman’s Assay for AChE Reactivation

To evaluate the compound's ability to rescue OP-inhibited AChE, we utilize a kinetic adaptation of the gold-standard [1].

  • The Causality of Detection: The assay relies on the hydrolysis of acetylthiocholine (ATCh) by active AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), a yellow anion absorbing at 412 nm.

  • The Causality of Reactivation: OP nerve agents (e.g., paraoxon, soman) covalently phosphylate the catalytic serine (Ser203) of AChE. The oxime group of our spirocyclic compound acts as a potent nucleophile, attacking the phosphorus atom and displacing the phosphyl adduct, thereby restoring the enzyme's catalytic triad.

  • Mitigating "Aging": OP-inhibited AChE can undergo "aging"—a spontaneous dealkylation of the phosphyl group that renders the enzyme permanently refractory to oxime reactivation. To prevent confounding data, the protocol strictly limits the OP-incubation time prior to oxime addition.

Fluo-4 AM Calcium Mobilization for mAChR Modulation

To assess the compound's GPCR activity, we target the M1/M3 muscarinic receptors. These receptors couple to Gq proteins, which activate phospholipase C (PLC), cleave PIP2 into IP3, and trigger the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum.

  • The Causality of Fluo-4 AM: We utilize [2], a cell-permeable acetoxymethyl ester. Once inside the cell, endogenous esterases cleave the AM group, trapping the dye intracellularly. Upon binding free Ca2+ , Fluo-4 exhibits a >100-fold increase in fluorescence (Ex 488 nm / Em 525 nm).

  • The Role of Probenecid: Probenecid is added to the assay buffer to inhibit organic anion transporters, preventing the premature efflux of the de-esterified Fluo-4 dye and ensuring a stable baseline signal.

Self-Validating Experimental Protocols

Protocol A: Kinetic AChE Reactivation Assay

This protocol is designed as a self-validating system. It includes internal controls to independently verify enzyme viability, inhibitor efficacy, and spontaneous hydrolysis.

Reagents Required:

  • Recombinant Human AChE (rhAChE) or Electrophorus electricus AChE.

  • Inhibitor: Paraoxon-ethyl (OP surrogate).

  • Substrate/Detection: 10 mM ATCh, 1 mM DTNB in 0.1 M Sodium Phosphate Buffer (pH 7.4).

  • Test Compound: 9,9-Dimethyl-1-oxa-2-azaspiro[1]dec-2-en-7-one oxime (Serial dilutions in DMSO).

  • Positive Control: Pralidoxime (2-PAM).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute AChE in phosphate buffer to a working concentration of 0.5 U/mL. Add 50 µL to each well of a 96-well clear-bottom plate.

  • Inhibition Phase: Add 10 µL of Paraoxon (concentration yielding ~95% inhibition, typically 10-50 nM) to the test and inhibited-control wells. Add 10 µL of buffer to the uninhibited-control wells. Incubate for exactly 15 minutes at 25°C.

  • Reactivation Phase: Add 20 µL of the spirocyclic oxime (ranging from 1 µM to 100 µM) to the test wells. Add 20 µL of 2-PAM to the positive control wells. Incubate for 30 minutes at 25°C.

  • Detection: Simultaneously add 10 µL of DTNB and 10 µL of ATCh to all wells to initiate the colorimetric reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 412 nm every 1 minute for 15 minutes.

  • Self-Validation Check:

    • Blank Well (No Enzyme): Must show Δ Abs/min < 0.001 (rules out spontaneous ATCh hydrolysis).

    • Inhibited Control: Must show < 5% of the uninhibited control's Δ Abs/min (validates OP potency).

AChE_Reactivation AChE Active AChE (Serine OH) Inhibited OP-Inhibited AChE (Phosphylated Serine) AChE->Inhibited Phosphylation OP Organophosphate (Inhibitor) OP->Inhibited Reactivated Reactivated AChE (Functional Enzyme) Inhibited->Reactivated Nucleophilic Attack PhosOxime Phosphylated Oxime (Leaving Group) Inhibited->PhosOxime Oxime Spirocyclic Oxime (Nucleophile) Oxime->Reactivated Oxime->PhosOxime Phosphyl Transfer

Fig 1: Mechanism of AChE reactivation by the spirocyclic oxime nucleophile.

Protocol B: High-Throughput GPCR Calcium Mobilization Assay

This protocol utilizes real-time fluorescence kinetics to capture the transient calcium spike characteristic of Gq-coupled receptor activation.

Reagents Required:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor (CHO-hM1).

  • Fluo-4 AM dye (Invitrogen), 2.5 mM Probenecid.

  • Assay Buffer: HBSS supplemented with 20 mM HEPES (pH 7.4).

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-hM1 cells at 30,000 cells/well in a 96-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media. Add 50 µL of Assay Buffer containing 4 µM Fluo-4 AM and 2.5 mM Probenecid. Incubate in the dark for 45 minutes at 37°C, followed by 15 minutes at room temperature (to ensure complete AM ester cleavage).

  • Washing: Gently wash the cells three times with Assay Buffer to remove extracellular dye. Leave 50 µL of Assay Buffer in each well.

  • Baseline & Compound Addition: Place the plate in a fluorescence imaging plate reader (FLIPR). Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds. Automatically inject 50 µL of the spirocyclic oxime (2x concentration).

  • Kinetic Readout: Record fluorescence continuously for 3 minutes to capture the peak intracellular calcium release.

  • Self-Validation Check:

    • Positive Control: 1 µM Carbachol must induce a rapid, >5-fold increase in Relative Fluorescence Units (RFU).

    • Negative Control: Pre-incubation with 10 nM Atropine must completely abolish the Carbachol-induced signal.

Fluo4_Workflow Step1 1. Cell Preparation Plate CHO-hM1 cells in 96-well plate Step2 2. Dye Loading Incubate with Fluo-4 AM & Probenecid Step1->Step2 Step3 3. Compound Addition Add Spirocyclic Oxime (Dose-Response) Step2->Step3 Step4 4. Signal Detection Read Fluorescence (Ex 488nm / Em 525nm) Step3->Step4 Step5 5. Data Analysis Calculate EC50 / IC50 values Step4->Step5

Fig 2: High-throughput Fluo-4 AM calcium mobilization assay workflow.

Data Presentation & Interpretation

To benchmark the pharmacological profile of 9,9-Dimethyl-1-oxa-2-azaspiro[1]dec-2-en-7-one oxime, empirical data should be modeled using non-linear regression (e.g., four-parameter logistic curve). Below is a structured summary of the quantitative parameters and expected validation ranges required to classify the compound as a successful hit.

Table 1: Summary of Quantitative Pharmacological Parameters

Assay ModalityKinetic ParameterExpected Range for HitReference ControlControl Value
AChE Reactivation Reactivation Rate Constant ( kr​ )0.05 - 0.20 min −1 Pralidoxime (2-PAM)~0.12 min −1
AChE Reactivation Dissociation Constant ( KD​ )10 - 50 µMPralidoxime (2-PAM)~25 µM
mAChR (M1) Activation Half-Maximal Effective Conc. ( EC50​ )0.1 - 5.0 µMCarbachol~0.1 µM
mAChR (M1) Inhibition Half-Maximal Inhibitory Conc. ( IC50​ )> 100 µM (If Agonist)Atropine~1.2 nM

Note: The reactivation constants ( kr​ and KD​ ) are derived by plotting the pseudo-first-order rate constant ( kobs​ ) against oxime concentration using the Michaelis-Menten-like equation: kobs​=(kr​×[Oxime])/(KD​+[Oxime]) .

References

  • Hrabovska, A., et al. (2018). "Ellman's method is still an appropriate method for measurement of cholinesterases activities." EXCLI Journal. URL:[Link]

  • Pan, Z., et al. (2024). "Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling." Methods in Molecular Biology. URL:[Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. URL:[Link]

  • Worek, F., et al. (2004). "Kinetic analysis of interactions of soman and tabun with human acetylcholinesterase." Biochemical Pharmacology. URL:[Link]

Sources

Method

Leveraging a Spirocyclic Oxime Scaffold: A Protocol for the Synthesis of Novel Spiro-Isoxazoline Adducts via 1,3-Dipolar Cycloaddition

An Application Note and Protocol for Researchers Abstract Spirocyclic frameworks are of paramount importance in medicinal chemistry and drug discovery, offering unique three-dimensional topologies that can enhance bindin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

Spirocyclic frameworks are of paramount importance in medicinal chemistry and drug discovery, offering unique three-dimensional topologies that can enhance binding affinity and selectivity for biological targets.[1] This application note details a robust and versatile protocol for the synthesis of novel, complex spiro-isoxazolines. The strategy utilizes 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime as a unique starting scaffold. The core of the methodology involves the in situ generation of a reactive nitrile oxide intermediate from the oxime functionality, which then undergoes a regioselective 1,3-dipolar cycloaddition with various alkene dipolarophiles. This approach provides a powerful platform for generating libraries of structurally diverse spiro-isoxazoline derivatives for screening in drug development programs.

Introduction: The Significance of Spiro-Isoxazolines

The isoxazoline moiety is a privileged heterocyclic motif widely recognized for its broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6] When incorporated into a spirocyclic architecture—where two rings are joined at a single carbon atom—the resulting molecules gain significant structural rigidity and conformational constraint. This three-dimensionality is highly sought after in modern drug design as it can lead to improved pharmacodynamic and pharmacokinetic profiles compared to more flexible, planar molecules.[1]

The 1,3-dipolar cycloaddition reaction is the most efficient and widely utilized method for constructing the isoxazoline ring.[2][3][7] This reaction, typically between a nitrile oxide and an alkene, is known for its high degree of regioselectivity and operational simplicity.[7][8]

This guide focuses on a specific application of this powerful reaction, using the pre-existing spirocyclic structure of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (CAS 128475-86-5) as a foundation to build even more complex molecular architectures. By converting the oxime group into a nitrile oxide, we can append a second spiro-fused isoxazoline ring, opening avenues to novel chemical entities with potential therapeutic value.

Mechanistic Principle: From Oxime to a New Spiro-Isoxazoline

The cornerstone of this synthetic strategy is the two-step, one-pot transformation of the starting oxime.

  • Generation of the Nitrile Oxide Dipole: The oxime is first converted into a hydroximoyl chloride by treatment with an electrophilic chlorine source, such as N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach).[2][3][8]

  • 1,3-Dipolar Cycloaddition: In the presence of a base (e.g., triethylamine), the hydroximoyl chloride undergoes dehydrohalogenation to form a highly reactive nitrile oxide intermediate in situ. This 1,3-dipole is immediately trapped by an alkene present in the reaction mixture, proceeding through a concerted [3+2] cycloaddition mechanism to yield the final spiro-isoxazoline product regioselectively.[2][7][8]

The overall reaction pathway is depicted below.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Start_Oxime Starting Spiro Oxime (9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime) Hydroximoyl_Chloride Hydroximoyl Chloride Intermediate Start_Oxime->Hydroximoyl_Chloride Alkene Alkene (Dipolarophile) Final_Product New Spiro-Isoxazoline Adduct Nitrile_Oxide Nitrile Oxide Intermediate (1,3-Dipole) Hydroximoyl_Chloride->Nitrile_Oxide Nitrile_Oxide->Final_Product

Caption: Reaction scheme for spiro-isoxazoline synthesis.

Detailed Experimental Protocol

This protocol provides a general method that can be adapted for various alkene substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime>95%Key OrganicsThe starting material (SM).
Alkene (e.g., Styrene, Methyl Acrylate)Reagent GradeSigma-AldrichThe dipolarophile. Should be purified if necessary.
N-Chlorosuccinimide (NCS)>98%Sigma-AldrichAlternative: Sodium hypochlorite solution (~14%).[8]
Triethylamine (Et₃N)Anhydrous, >99.5%Sigma-AldrichStored over molecular sieves.
Dichloromethane (DCM)Anhydrous, >99.8%Acros OrganicsReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher ChemicalFor extraction and chromatography.
HexanesACS GradeFisher ChemicalFor chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Lab-preparedFor aqueous workup.
Brine-Lab-preparedFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)-VWR ChemicalsFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (1.0 mmol, 1.0 equiv.) and the desired alkene (1.2 mmol, 1.2 equiv.).

  • Dissolution: Add anhydrous dichloromethane (20 mL) and stir until all solids have dissolved.

  • Chlorination: Cool the flask to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 mmol, 1.1 equiv.) portion-wise over 5 minutes, ensuring the temperature does not rise above 5 °C. The formation of the hydroximoyl chloride intermediate is typically rapid.

  • Formation of Nitrile Oxide and Cycloaddition: While maintaining the temperature at 0 °C, add triethylamine (1.5 mmol, 1.5 equiv.) dropwise via syringe over 10 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting oxime and the appearance of a new, less polar spot indicates product formation.

  • Workup: Upon completion, quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent of hexanes and ethyl acetate to afford the pure spiro-isoxazoline product.

Product Characterization: A Self-Validating System

Proper characterization is crucial to confirm the structure and purity of the synthesized compound. The formation of the new isoxazoline ring results in distinct spectroscopic signatures.

Analysis TechniqueExpected Observations for a Styrene AdductRationale
¹H NMR Disappearance of the oxime -NOH proton signal (typically > 8 ppm). Appearance of new signals in the 3.0-5.5 ppm range corresponding to the protons on the newly formed isoxazoline ring (CH and CH₂).[2][3][8] Aromatic signals for the phenyl group.Confirms the consumption of the oxime and the formation of the new heterocyclic ring. The specific chemical shifts and coupling constants will confirm the regiochemistry of the cycloaddition.
¹³C NMR Appearance of a new quaternary carbon signal for the new spiro center. Signals corresponding to the carbons of the isoxazoline ring (typically 40-85 ppm for sp³ carbons and ~155 ppm for the C=N carbon).[4]Confirms the carbon framework of the new bicyclic system.
FT-IR Disappearance of the broad O-H stretch from the oxime (~3200 cm⁻¹). Appearance of a C=N stretch for the isoxazoline ring (~1600-1650 cm⁻¹).[2][3]Provides functional group evidence for the conversion of the oxime to the isoxazoline.
HRMS (ESI) The measured m/z value for the [M+H]⁺ or [M+Na]⁺ ion should match the calculated exact mass to within 5 ppm.Unambiguously confirms the molecular formula of the product, verifying that an addition reaction has occurred between the nitrile oxide (derived from the oxime) and the alkene.[4][9]

Troubleshooting and Field-Proven Insights

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete formation of nitrile oxide; decomposition of nitrile oxide (dimerization); inactive reagents.Ensure all reagents are pure and solvents are anhydrous. Add base slowly at 0 °C. Consider using an alternative chlorinating agent like bleach, which can be added slowly via syringe pump.[8]
Recovery of Starting Oxime Insufficient chlorinating agent or base; reaction time too short.Check the stoichiometry and purity of NCS and triethylamine. Ensure the reaction is stirred for an adequate amount of time, monitoring by TLC until the starting material is consumed.
Formation of Furoxan Side-product The nitrile oxide intermediate dimerized before reacting with the alkene.This occurs when the cycloaddition is slow. Use a higher concentration of the alkene (e.g., 2-3 equivalents). Ensure the base is added after the chlorinating agent to generate the nitrile oxide in the presence of the dipolarophile.
Difficulty with Purification Product has similar polarity to a side-product or remaining starting material.Utilize a different solvent system for column chromatography (e.g., DCM/Methanol or Toluene/Acetone). If separation is still difficult, consider recrystallization.

Conclusion and Future Applications

The protocol described herein provides an efficient and highly adaptable method for synthesizing novel spiro-isoxazoline compounds from a unique and readily available spirocyclic oxime. This strategy combines the reliability of 1,3-dipolar cycloaddition chemistry with a scaffold-hopping approach to generate molecules with significant three-dimensional complexity. By varying the alkene component, a diverse library of analogues can be rapidly produced and screened for a wide range of biological activities, making this a valuable tool for researchers in medicinal chemistry and drug discovery. The resulting compounds are promising candidates for further investigation as potential therapeutic agents.[5][10][11]

References

  • Er-rajy, M., et al. (2025). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Frontiers in Chemistry. [Link]

  • Er-rajy, M., et al. (2025). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. PMC. [Link]

  • Gomis, J., et al. (2024). An Unexpected Formation of Spiro Isoxazoline-Dihydrofurane Compounds from Substituted Ketofurfuryl Alcohols. MDPI. [Link]

  • Das, P., et al. (2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. PMC. [Link]

  • Das, P., et al. (2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Publishing. [Link]

  • Wang, H., et al. (2015). Progress in Synthesis and Bioactivity of Spiroisoxazoline Compounds. ResearchGate. [Link]

  • Kulikov, A., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. [Link]

  • Das, P., et al. (2018). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PMC. [Link]

  • Das, P., et al. Synthesis and investigation of novel spiro-isoxazolines as anti-cancer agents. University of Johannesburg. [Link]

  • Taleb, C., et al. (2017). Synthesis of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of tomentosin. RSC Advances. [Link]

  • Reddy, M., et al. (2013). Synthesis and anticancer activity of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of α-santonin. PubMed. [Link]

  • Gomis, J., et al. (2024). An Unexpected Formation of Spiro Isoxazoline-Dihydrofurane Compounds from Substituted Ketofurfuryl Alcohols. PMC. [Link]

  • Rattanangkool, E., et al. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. [Link]

  • Mohammadi, Z., et al. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. PMC. [Link]

  • Zhang, W., et al. (2021). Recent advances in the oxime-participating synthesis of isoxazolines. Organic & Biomolecular Chemistry. [Link]

  • Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]

  • ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]

  • Vaskevych, R. I., et al. Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Zhang, H., et al. (2021). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4][5]deca-6,9-diene-3,8-dione Derivatives. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one Oxime

Welcome to the technical support resource for the synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on improving reaction yield and product purity. As your virtual application scientist, my goal is to provide not just protocols, but the underlying principles to empower you to troubleshoot effectively.

Overview of the Synthesis

The synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime is typically achieved through the condensation of the corresponding ketone with a hydroxylamine source. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the outcome. The spirocyclic and heterocyclic nature of the starting material introduces unique considerations regarding steric hindrance and electronic effects.

General Reaction Scheme:

G ketone 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one p1 ketone->p1 hydroxylamine Hydroxylamine (e.g., NH2OH·HCl) hydroxylamine->p1 base Base (e.g., Sodium Acetate) base->p1 oxime 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime water H2O hcl HCl reaction p1->reaction + reaction->oxime reaction->water reaction->hcl

Caption: General synthesis of the target oxime from its ketone precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this oxime synthesis?

A1: The three most critical parameters are pH, molar ratio of reactants, and reaction temperature. The pH must be controlled to facilitate the nucleophilic attack of hydroxylamine on the ketone's carbonyl carbon without causing degradation of the reactants or product.[1][2]

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most convenient method.[1] By spotting the reaction mixture alongside your starting ketone, you can visually track the consumption of the ketone and the appearance of the oxime product spot (which will typically have a different Rf value).

Q3: What are the likely side products I might encounter?

A3: The primary side reactions involve the decomposition of hydroxylamine, especially under strongly basic conditions.[2] Additionally, if the starting ketone is impure, those impurities may react or interfere with the desired transformation. In some cases, incomplete reactions can lead to a mixture of starting material and product, complicating purification.[1]

Q4: Is there a preferred solvent for this reaction?

A4: An ethanol/water mixture is often a good starting point as it helps dissolve the ketone starting material and the hydroxylamine salt, while often allowing for product crystallization upon completion or cooling.[1]

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Low or No Product Yield

This is the most common issue, often stemming from sub-optimal reaction conditions.

  • Possible Cause 1: Incorrect pH of the Reaction Medium

    • Why it happens: The condensation of a ketone with hydroxylamine is pH-dependent. The reaction requires the liberation of free hydroxylamine from its salt (like hydroxylamine hydrochloride), which is accomplished with a base. However, the subsequent nucleophilic attack on the protonated carbonyl is acid-catalyzed. Therefore, a weakly acidic to neutral pH (typically 4-6) is optimal.[1][2] If the pH is too low (strongly acidic), the nitrogen on hydroxylamine becomes fully protonated, rendering it non-nucleophilic. If the pH is too high (alkaline), hydroxylamine can decompose.[2]

    • Solution:

      • If using hydroxylamine hydrochloride, add a mild base like sodium acetate or pyridine to liberate the free hydroxylamine.

      • Use a pH meter or pH paper to check the reaction mixture's pH and adjust as necessary with a dilute acid (e.g., HCl) or base (e.g., NaOH solution).

      • Consider using a buffered system to maintain the optimal pH throughout the reaction.

  • Possible Cause 2: Incomplete Reaction

    • Why it happens: The reaction may not have reached equilibrium or completion due to insufficient time or inadequate temperature. Steric hindrance around the spirocyclic ketone can also slow down the reaction rate compared to simpler ketones.

    • Solution:

      • Increase Reaction Time: Monitor the reaction using TLC every 30-60 minutes. Continue the reaction until the starting ketone spot has disappeared or is very faint.[1]

      • Gentle Heating: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-60°C). Be cautious, as excessive heat can promote side reactions or decomposition.[2]

  • Possible Cause 3: Sub-optimal Molar Ratio of Reactants

    • Why it happens: Oximation is an equilibrium reaction. To drive it towards the product, an excess of one reactant is often used.

    • Solution: Use a slight excess of hydroxylamine hydrochloride and the base (e.g., 1.1 to 1.5 molar equivalents relative to the ketone).[1] This ensures the ketone is the limiting reagent and is fully consumed.

  • Possible Cause 4: Poor Quality of Reagents

    • Why it happens: Impurities in the starting ketone or degradation of the hydroxylamine source can inhibit the reaction or introduce side products.

    • Solution:

      • Ensure the 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one starting material is pure. If necessary, purify it via column chromatography or distillation.[3]

      • Use high-purity hydroxylamine hydrochloride and a reliable base. Store hydroxylamine hydrochloride in a cool, dry place.

Problem 2: Product is an Oil or Difficult to Crystallize
  • Possible Cause: Presence of Impurities

    • Why it happens: Unreacted starting material or byproducts can act as impurities that disrupt the crystal lattice formation, causing the product to separate as an oil.

    • Solution:

      • Purification: Purify the crude product using flash column chromatography on silica gel. Select an appropriate solvent system (e.g., ethyl acetate/hexanes) by first running TLC plates in various solvent mixtures.

      • Induce Crystallization: After purification, if the product is still an oil, try dissolving it in a minimal amount of a hot solvent in which it is soluble (like ethanol) and then slowly adding a cold anti-solvent (like water or hexanes) until turbidity is observed. Cool the mixture slowly to encourage crystal growth.

Key Reaction Parameters and Protocols

Table 1: Optimized Reaction Conditions
ParameterRecommended RangeRationale
Molar Ratio Ketone : NH₂OH·HCl : Base (1 : 1.1-1.5 : 1.1-1.5)A slight excess of hydroxylamine and base drives the reaction to completion.[1]
pH 4 - 6Optimal balance for nucleophilic attack and preventing reactant decomposition.[2]
Temperature Room Temperature to 60°CGentle heating can increase the reaction rate, but high temperatures risk degradation.[1][2]
Solvent Ethanol/Water MixtureGood solubility for reactants and often facilitates product crystallization.[1]
Reaction Time 1 - 6 hours (monitor by TLC)Reaction progress depends on temperature and substrate reactivity.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one Oxime
  • Dissolve Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one in a suitable volume of ethanol.

  • Prepare Hydroxylamine Solution: In a separate beaker, dissolve 1.2 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.2 equivalents of sodium acetate in a minimal amount of water.

  • Combine and React: Add the aqueous hydroxylamine/acetate solution to the stirred solution of the ketone at room temperature.

  • Monitor Reaction: Use TLC (e.g., with a 3:1 hexanes:ethyl acetate mobile phase) to monitor the disappearance of the starting ketone. The reaction may take several hours.

  • Gentle Heating (Optional): If the reaction is slow, gently warm the mixture to 40-50°C using a water bath and continue to monitor by TLC.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath. If a precipitate forms, collect the solid product by vacuum filtration and wash with cold water.

  • Work-up (if no precipitate forms): If the product remains in solution, reduce the volume of ethanol using a rotary evaporator. Add cold water to induce precipitation. If the product oils out, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.

Protocol 2: TLC Monitoring
  • Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot Samples: On the line, make three small spots: one of the pure starting ketone (dissolved in a volatile solvent), one of the co-spot (ketone and reaction mixture on the same spot), and one of the reaction mixture.

  • Develop Plate: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line.

  • Visualize: Once the solvent front nears the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (if UV-active) or by staining (e.g., with potassium permanganate). The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Low or No Yield cause1 Incorrect pH? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Poor Reagent Quality? start->cause3 cause4 Sub-optimal Stoichiometry? start->cause4 sol1 Adjust pH to 4-6 using mild acid/base. Consider a buffer. cause1->sol1 sol2 Increase reaction time. Apply gentle heat (40-60°C). Monitor by TLC. cause2->sol2 sol3 Use high-purity reagents. Purify starting ketone if necessary. cause3->sol3 sol4 Use slight excess of NH2OH·HCl and base (1.1-1.5 eq). cause4->sol4

Caption: A troubleshooting guide for addressing low product yield.

References

  • BenchChem Technical Support Team. (2025, December). How to improve the yield of Deoxybenzoin oxime synthesis. BenchChem.
  • Google Patents. (n.d.). US3808275A - Process for producing oximes.
  • Organic Syntheses. (n.d.). Spiro[4.5]decan-7-one, 9,9-dimethyl-.

Sources

Optimization

Technical Support Center: Enhancing Aqueous Solubility of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

Welcome to the technical support center for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This document provides a structured approach to troubleshooting solubility issues, from initial characterization to the implementation of advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What is 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime and why is its solubility in aqueous media a concern?

9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime, with CAS Number 128475-86-5 and a linear formula of C10H16O2N2, is a spirocyclic compound containing an oxime functional group.[1] Such compounds are of interest in medicinal chemistry and drug discovery. Poor aqueous solubility is a significant hurdle in the development of new chemical entities as it can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in vivo.

Q2: What are the general solubility characteristics of oximes and spirocyclic compounds?

Generally, oximes are crystalline solids that exhibit low solubility in water but are more soluble in polar organic solvents.[2][3][4][5][6] The spirocyclic nature of a molecule can increase its three-dimensionality, which may influence its physicochemical properties, including lipophilicity and solubility. The presence of two methyl groups on the spiro ring of this particular compound likely contributes to its lipophilicity, further reducing its affinity for aqueous media.

Q3: What are the primary strategies for improving the aqueous solubility of a poorly soluble compound like this oxime?

Strategies to enhance solubility can be broadly categorized into physical and chemical/formulation-based approaches. Physical methods include particle size reduction (micronization or nanonization) to increase the surface area for dissolution.[7] Chemical and formulation strategies involve the use of co-solvents, pH adjustment, surfactants to form micelles, and complexation with agents like cyclodextrins.[7][8]

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This section provides a systematic workflow for addressing the solubility challenges of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime.

Troubleshooting_Workflow A Start: Compound with Poor Aqueous Solubility B Step 1: Physicochemical Characterization (Experimental & In Silico) A->B C Step 2: Initial Solubility Screening (pH, Co-solvents) B->C D Is solubility sufficient? C->D E Step 3: Advanced Formulation Strategies (Surfactants, Cyclodextrins, Solid Dispersions) D->E No G End: Optimized Formulation D->G Yes F Step 4: Formulation Optimization & Stability Testing E->F F->D H Re-evaluate strategy or compound F->H If optimization fails Solubility_Screening cluster_0 pH Adjustment cluster_1 Co-solvent Screening pH_start Prepare Buffers (pH 3-10) pH_add Add Excess Compound pH_start->pH_add pH_equilibrate Equilibrate (24h) pH_add->pH_equilibrate pH_analyze Analyze Supernatant (HPLC) pH_equilibrate->pH_analyze Co_start Select Co-solvents (Ethanol, PG, PEG 400) Co_prepare Prepare Aqueous Mixtures (5-40% v/v) Co_start->Co_prepare Co_add Add Excess Compound Co_prepare->Co_add Co_equilibrate Equilibrate (24h) Co_add->Co_equilibrate Co_analyze Analyze Supernatant (HPLC) Co_equilibrate->Co_analyze

Caption: Experimental workflows for initial solubility screening using pH adjustment and co-solvents.

Step 3: Advanced Formulation Strategies

If simple pH adjustment or the use of co-solvents does not yield the desired solubility, more advanced formulation strategies should be explored.

Q: My compound's solubility is still too low. What are the next steps?

A: The use of surfactants, cyclodextrins, or the creation of solid dispersions are powerful techniques to significantly enhance solubility.

  • Surfactant-based Solubilization:

    • Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively increasing their concentration in the aqueous phase.

    • Selection: Screen a range of non-ionic surfactants (e.g., Tween® 80, Polysorbate 20, Solutol® HS 15) and ionic surfactants (if compatible with the compound's charge).

    • Protocol: Prepare a series of surfactant solutions at concentrations above their CMC. Determine the solubility of the compound in each solution.

  • Cyclodextrin Complexation:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble molecules, shielding the hydrophobic part of the molecule from the aqueous environment.

    • Selection: Common cyclodextrins used in formulations include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Protocol: Prepare a phase solubility diagram by measuring the solubility of the compound in aqueous solutions with increasing concentrations of the chosen cyclodextrin. The shape of the curve will indicate the stoichiometry and stability of the complex.

Formulation AidMechanism of ActionAdvantagesConsiderations
Surfactants Micellar encapsulation of the hydrophobic compound.High solubilization capacity.Potential for toxicity at high concentrations.
Cyclodextrins Formation of inclusion complexes.Well-established safety profile for many derivatives.Can be expensive; competition with other molecules for the cavity.
Solid Dispersions The compound is dispersed in a hydrophilic polymer matrix in an amorphous state.Can significantly increase both solubility and dissolution rate.Physical stability of the amorphous form can be a challenge.
Step 4: Formulation Optimization and Stability

Once a promising formulation strategy has been identified, the next phase involves optimization and ensuring the stability of the final formulation.

Q: I have found a formulation that improves solubility. How do I ensure it is robust?

A: The concentration of the solubilizing agent should be optimized to use the minimum amount necessary to achieve the target solubility. The physical and chemical stability of the formulation should be assessed under relevant storage conditions (e.g., different temperatures and time points). Analytical techniques such as HPLC should be used to monitor the concentration of the active compound and the appearance of any degradation products.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
  • Add an excess amount of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime to a known volume of the desired aqueous medium (e.g., purified water, buffer) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: Preparation of a Phase Solubility Diagram with Cyclodextrins
  • Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10, 15, 20 mM).

  • Add an excess amount of the spiro-oxime compound to each cyclodextrin solution.

  • Follow steps 2-5 of the shake-flask method described above for each concentration.

  • Plot the concentration of the dissolved spiro-oxime (y-axis) against the concentration of the cyclodextrin (x-axis). The slope and shape of this plot will provide information about the complexation efficiency.

References

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification and recrystallization of 9,9-Dimet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification and recrystallization of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. As a Senior Application Scientist, this resource is designed to deliver practical, experience-driven advice to overcome common challenges encountered during the isolation and purification of this spirocyclic compound.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime, providing step-by-step solutions and the rationale behind them.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of material during the recrystallization of my crude 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. What are the likely causes and how can I improve my yield?

Answer: Low recovery during recrystallization is a common issue that can often be attributed to several factors related to solvent choice and experimental technique.

Potential Causes and Solutions:

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble in the chosen solvent at room temperature or below, a significant portion will remain in the mother liquor upon cooling.

    • Solution: Conduct small-scale solubility tests with a range of solvents. Based on the spiro-oxazoline structure, consider solvent systems of varying polarity. A mixed solvent system, such as ethanol/water, methanol/water, or ethyl acetate/hexane, often provides the necessary solubility gradient. Start with a solvent in which the compound is readily soluble and slowly add a co-solvent (anti-solvent) in which it is poorly soluble until turbidity is observed. Then, heat the mixture until a clear solution is formed and allow it to cool slowly.

  • Excessive Solvent Volume: Using too much solvent will keep more of your compound dissolved even after cooling, leading to poor recovery.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the hot solvent portion-wise to the crude material with continuous stirring and heating until a clear solution is achieved.

  • Premature Crystallization: If the solution cools too quickly, especially during filtration of insoluble impurities, the product can crash out of solution along with the impurities.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration. This prevents a sudden drop in temperature that can induce premature crystallization.

  • Inefficient Crystal Collection: Leaving a significant amount of mother liquor on the crystals or in the flask will result in yield loss.

    • Solution: After crystallization is complete, cool the flask in an ice bath to maximize precipitation. When filtering, ensure the crystals are washed with a small amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving the product.

Issue 2: Persistent Impurities in the Final Product

Question: After recrystallization, my NMR and HPLC analyses still show the presence of impurities. How can I effectively remove them?

Answer: The presence of persistent impurities suggests that they have similar solubility properties to your target compound or that they are byproducts of the synthesis.

Potential Causes and Solutions:

  • Co-crystallization of Impurities: If an impurity has a similar structure and polarity to the desired compound, it may co-crystallize.

    • Solution 1: Multiple Recrystallizations: Sometimes, a single recrystallization is insufficient. A second or even third recrystallization can often remove trace impurities. However, be aware that some material will be lost with each step.

    • Solution 2: Column Chromatography: For stubborn impurities, column chromatography is a highly effective purification method.[1][2] A silica gel column is typically used for compounds of moderate polarity. A solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the target compound from both more and less polar impurities.[2]

  • Starting Material Contamination: Impurities may be carried over from the starting materials or reagents used in the synthesis.

    • Solution: Ensure the purity of your starting materials before beginning the synthesis. If necessary, purify the starting materials themselves.

  • Degradation of the Oxime: Oximes can be susceptible to hydrolysis, especially under acidic conditions, which would revert the oxime back to the corresponding ketone.[3][4][5]

    • Solution: Avoid acidic conditions during workup and purification. Use neutral or slightly basic conditions where possible. Ensure all solvents are dry and handle the compound in a moisture-free environment if possible.[3][6]

Issue 3: Poor or No Crystal Formation

Question: My compound has oiled out or remains in solution as a supersaturated syrup instead of forming crystals. What can I do to induce crystallization?

Answer: The failure to crystallize is often due to either the presence of impurities that inhibit crystal lattice formation or issues with the cooling rate and solvent system.

Potential Causes and Solutions:

  • Presence of Oily Impurities: Even small amounts of gummy impurities can prevent the formation of a well-ordered crystal lattice.

    • Solution: Attempt to purify a small portion of the oil by column chromatography to see if the purified fraction crystallizes more readily. If so, this indicates that an impurity is the root cause.

  • Supersaturation: The solution may be too concentrated or may have cooled too quickly, preventing the molecules from arranging themselves into a crystal lattice.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution. This will act as a template for further crystal growth.

    • Solution 3: Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Once at room temperature, transfer the flask to a refrigerator, and then to a freezer to encourage slow and controlled crystal formation.

    • Solution 4: Solvent Adjustment: If the compound has oiled out, try adding a small amount of a solvent in which the compound is more soluble to dissolve the oil, followed by the slow addition of an anti-solvent to induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.[]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the percentage purity of a compound by separating it from its impurities.[8][9] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The presence of unexpected peaks can indicate impurities. Quantitative NMR (qNMR) can also be used for purity determination.[8]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in identifying potential impurities.[]

Q2: What are the optimal storage conditions for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime to ensure its long-term stability?

A2: Like many oximes, this compound should be stored in a cool, dry, and dark environment to minimize degradation.[3][4]

  • Temperature: For long-term storage, it is advisable to keep the compound at -20°C.[10] For short-term storage, refrigeration at 2-8°C is sufficient.

  • Atmosphere: Oximes can be sensitive to moisture, which can lead to hydrolysis.[3][4] Storing the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, is recommended. Using a desiccator can also help to protect it from moisture.[3]

  • Light: To prevent potential photochemical degradation, store the compound in an amber vial or a container protected from light.

Q3: Can I use column chromatography as the primary method of purification for this compound?

A3: Yes, column chromatography is a very effective method for purifying spirocyclic compounds and can be used as the primary purification step, especially if the crude product contains a significant amount of impurities with different polarities.[1][11] Recrystallization can then be used as a final polishing step to obtain highly pure, crystalline material.

Q4: What are some common byproducts in the synthesis of spiro-oxazolines that I should be aware of during purification?

A4: The synthesis of spiro-oxazolines can sometimes lead to the formation of diastereomers or regioisomers, depending on the specific synthetic route.[11] Additionally, incomplete reaction may leave starting materials in the crude product. The formation of the corresponding ketone via hydrolysis of the oxime is also a possibility, particularly during aqueous workup.[5] Analytical techniques like HPLC and NMR are crucial for identifying these potential byproducts.

III. Experimental Protocols

Standard Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. The choice of solvent will need to be determined experimentally.

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude oxime. Add a few drops of a potential solvent and observe the solubility at room temperature. If it dissolves, the solvent is likely too good for recrystallization. If it is insoluble, heat the test tube gently. If the compound dissolves upon heating and precipitates upon cooling, the solvent is a good candidate. Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane).

  • Dissolution: Place the crude 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity of the final product should be confirmed by analytical methods such as HPLC and NMR.

ParameterRecommended ValueRationale
Crude to Solvent Ratio (w/v) To be determined experimentallyAims for saturation at low temperature and complete dissolution at high temperature.
Cooling Rate Slow, undisturbed coolingPromotes the formation of large, well-defined crystals and minimizes impurity inclusion.
Final Cooling Temperature 0-4 °C (Ice Bath)Maximizes the yield by decreasing the solubility of the compound in the mother liquor.
Washing Solvent Ice-cold recrystallization solventRemoves impurities from the crystal surface without significantly dissolving the product.

IV. Visual Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Purity Analysis Crude Crude Product (9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime + Impurities) Dissolve Dissolve in minimal hot solvent Crude->Dissolve Primary Path Column Silica Gel Column Crude->Column Alternative Path (for persistent impurities) Filter Hot Filtration (remove insolubles) Dissolve->Filter Cool Slow Cooling & Crystallization Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Isolate->Crude Re-purify if needed Pure Pure Crystalline Product Isolate->Pure Elute Elute with Solvent Gradient Column->Elute Collect Collect Pure Fractions Elute->Collect Evaporate Evaporate Solvent Collect->Evaporate Evaporate->Crude Re-purify if needed Evaporate->Pure HPLC HPLC Analysis Pure->HPLC NMR NMR Analysis Pure->NMR MS Mass Spectrometry Pure->MS

Sources

Optimization

9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime stability at high temperatures

Welcome to the technical support center for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability of this compound at high temperatures. Here, you will find troubleshooting guides and frequently asked questions to support your experimental success.

Introduction

9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime is a complex heterocyclic compound with potential applications in medicinal chemistry and organic synthesis.[1][2][3][4][5][6][7] Understanding its thermal stability is critical for its synthesis, purification, handling, and for ensuring its integrity in various applications, particularly in drug development where thermal stress can be a significant factor.[8] This guide provides insights into the factors governing its stability and offers practical advice for addressing challenges that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal stability of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime?

A1: The stability of an oxime bond is influenced by both internal and external factors.[9] For this specific compound, key considerations include:

  • Molecular Structure: The spirocyclic nature of the molecule and the presence of a dimethyl group can introduce steric hindrance around the oxime bond, potentially slowing down hydrolysis.[9] The electronic properties of the oxa-aza spiro system also play a crucial role.

  • Temperature: Like most chemical compounds, elevated temperatures will accelerate decomposition. The specific temperature at which significant degradation begins should be determined experimentally.

  • pH of the Medium: Oxime hydrolysis is notably catalyzed by acid.[9][10] They generally exhibit maximum stability in acidic solutions, typically between pH 2 and 3.[11]

  • Presence of Acids or Bases: Even trace amounts of acid can catalyze the Beckmann rearrangement, an exothermic reaction that can be explosive in some cases.[12] Bases can also promote hydrolysis.

Q2: What are the likely decomposition pathways for this compound at high temperatures?

A2: Based on the general chemistry of oximes, several decomposition pathways are plausible:[8][13]

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the oxime can hydrolyze back to the corresponding ketone (9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one) and hydroxylamine.[10][12]

  • Beckmann Rearrangement: As a ketoxime, this compound could undergo an acid-catalyzed Beckmann rearrangement to form a lactam. This reaction can be highly exothermic.[12]

  • Dehydration: Heating could potentially lead to dehydration, forming a nitrile, although this is more common for aldoximes.[13]

  • N-O Bond Cleavage: Thermal cleavage of the N-O bond can initiate a cascade of fragmentation and rearrangement reactions.[8]

Compound 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Compound->Hydrolysis Beckmann Beckmann Rearrangement (Acid, Heat) Compound->Beckmann Dehydration Dehydration (Heat) Compound->Dehydration Cleavage N-O Bond Cleavage (Heat) Compound->Cleavage Ketone Corresponding Ketone + Hydroxylamine Hydrolysis->Ketone Lactam Lactam Beckmann->Lactam Nitrile Nitrile Derivative Dehydration->Nitrile Fragments Radical Fragments Cleavage->Fragments

Caption: Potential thermal decomposition pathways.

Q3: How can I monitor the thermal stability of my sample?

A3: A combination of thermoanalytical and chromatographic techniques is recommended:

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and can determine the onset temperature of decomposition where weight loss occurs.[14][15]

  • Differential Scanning Calorimetry (DSC): DSC detects heat flow associated with thermal transitions.[14][15] It can identify melting points, phase transitions, and the exothermic or endothermic nature of decomposition.[16][17]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for quantifying the parent compound and detecting the formation of degradation products over time at a specific temperature.[18][19][20]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Unexpectedly Low Yield or Complete Loss of Compound After a High-Temperature Reaction or Purification Step.
Potential Cause Troubleshooting Steps Scientific Rationale
Thermal Decomposition 1. Determine Decomposition Temperature: Run a TGA/DSC analysis on a small sample to identify the onset of thermal degradation.[21] 2. Lower Reaction/Purification Temperature: If possible, perform the high-temperature step at a lower temperature, even if it requires a longer reaction time. 3. Use a Milder Method: Explore alternative synthetic or purification methods that do not require high temperatures.Many organic molecules have a specific temperature threshold beyond which they rapidly decompose.[22] Understanding this limit is crucial for process development.
Acid-Catalyzed Degradation 1. Neutralize the Reaction Mixture: Ensure the pH of your reaction mixture is neutral or slightly basic before heating. 2. Avoid Acidic Solvents/Reagents: If possible, substitute any acidic components in your high-temperature step. 3. Use Acid Scavengers: Consider adding a non-nucleophilic base to neutralize any in-situ generated acidic species.Oximes are susceptible to acid-catalyzed hydrolysis and the Beckmann rearrangement.[10][12] Even trace amounts of acid can initiate these degradation pathways at elevated temperatures.
Oxidative Degradation 1. Perform Reactions Under an Inert Atmosphere: Use nitrogen or argon to blanket your reaction and prevent exposure to atmospheric oxygen. 2. Degas Solvents: Before use, degas any solvents that will be heated to remove dissolved oxygen.High temperatures can promote oxidation, leading to a variety of degradation products. An inert atmosphere minimizes this risk.
Issue 2: Appearance of Multiple Unidentified Peaks in HPLC Analysis After Thermal Stress.
Potential Cause Troubleshooting Steps Scientific Rationale
Formation of Isomers 1. Analyze by LC-MS: Use Liquid Chromatography-Mass Spectrometry to determine the molecular weights of the new peaks. Isomers will have the same mass as the parent compound. 2. Consider 2D-NMR: For definitive structural elucidation of major impurities, 2D-NMR techniques (COSY, HSQC, HMBC) may be necessary.High temperatures can provide the activation energy for isomerization reactions, such as E/Z isomerization of the oxime or other rearrangements within the spirocyclic system. Oximes can also isomerize to nitrones.[23]
Multiple Degradation Products 1. Systematic Forced Degradation Study: Perform forced degradation studies under various conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products.[18] 2. Use a Diode Array Detector (DAD): A DAD in your HPLC system can provide UV spectra for each peak, which can help in identifying and distinguishing different classes of compounds.A complex molecule can degrade through multiple pathways simultaneously, leading to a variety of products.[8][13] A forced degradation study helps to create a "fingerprint" of potential impurities.
Reaction with Solvent or Excipients 1. Run a Control Experiment: Heat the compound in the absence of any other reagents or excipients to see if the extra peaks still form. 2. Choose an Inert Solvent: Select a high-boiling, non-reactive solvent for high-temperature applications.At elevated temperatures, your compound of interest may react with other components in the mixture, leading to the formation of new adducts or degradation products.

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Onset by TGA

Objective: To determine the temperature at which 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime begins to lose mass due to decomposition.

Instrumentation: Thermogravimetric Analyzer (TGA)

Procedure:

  • Place 3-5 mg of the sample in an appropriate TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen, at a specified flow rate (e.g., 50 mL/min).

  • Continuously monitor the mass of the sample as a function of temperature.

  • The decomposition onset temperature (Td) is often determined as the temperature at which a 5% weight loss is observed.[8]

cluster_0 TGA Workflow A Sample Preparation (3-5 mg in pan) B Instrument Setup (N₂ atmosphere, 10°C/min ramp) A->B C Heating Cycle (25°C to 400°C) B->C D Data Acquisition (Mass vs. Temperature) C->D E Data Analysis (Determine Td at 5% mass loss) D->E

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one Oxime Reactions

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime .

The unique architecture of this molecule—featuring a C9 gem-dimethyl group and a C5 spiro-isoxazoline ring—places the C7 oxime in a highly congested 1,3,5-steric environment. The axial methyl group and the spiro-ring heteroatoms create a severe steric shield that complicates standard synthetic transformations. Below, we provide field-proven troubleshooting guides, causal explanations, and self-validating protocols to bypass these steric roadblocks.

I. Troubleshooting the Beckmann Rearrangement

FAQ: Why does my acid-catalyzed Beckmann rearrangement result in fragmentation?

The Causality: In a traditional Beckmann rearrangement, strong acids (e.g., H₂SO₄, PPA) protonate the oxime hydroxyl to create a leaving group. The reaction requires an anti-periplanar geometry for the migrating carbon [4]. However, the bulky C9 gem-dimethyl and C5 spiro groups prevent efficient solvation and distort the transition state. Instead of undergoing the desired alkyl migration, the molecule relieves steric strain by breaking the C-C bond, leading to Beckmann fragmentation (yielding an open-chain nitrile) rather than the desired spiro-lactam.

FAQ: How can I force the rearrangement to form the spiro-lactam?

The Solution: You must bypass the harsh acidic transition state by using a Modified Beckmann Rearrangement . By utilizing Sulfone Iminium Fluorides (SIFs) or Tosyl Chloride (TsCl) with a mild base, you convert the sterically hindered oxime into a highly reactive imidoyl fluoride or tosylate intermediate [1].

Expert Insight: Once this excellent leaving group is formed, the steric bulk actually works in your favor. The Thorpe-Ingold effect (gem-dimethyl effect) compresses the internal bond angles of the cyclohexane ring, pushing the migrating carbon closer to the nitrogen and accelerating the intramolecular rearrangement [2].

Beckmann Oxime Hindered C7 Oxime (Starting Material) Standard Strong Acids (H2SO4, PPA) Oxime->Standard Traditional Route Modified SIF Reagent / Base (Mild Activation) Oxime->Modified Modified Route Frag Fragmentation (Side Product) Standard->Frag Steric Clash Imidoyl Imidoyl Fluoride (Reactive Intermediate) Modified->Imidoyl Leaving Group Formation Lactam Spiro-Lactam (Target Product) Imidoyl->Lactam Thorpe-Ingold Assisted Migration

Fig 1. Divergent pathways in the Beckmann rearrangement of sterically hindered spiro-oximes.

Self-Validating Protocol: Modified Beckmann via Imidoyl Fluoride
  • Preparation: Dissolve 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (1.0 eq) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere. Cool the flask to 0 °C.

  • Activation: Add the SIF reagent (1.2 eq) dropwise, followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

  • In-Process Control (IPC): Stir for 2 hours at room temperature. Self-Validation: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Do not proceed until the starting oxime mass is completely replaced by the intermediate mass.

  • Hydrolysis: Once the intermediate is confirmed, quench the reaction with a saturated aqueous NaHCO₃ solution to hydrolyze the intermediate into the spiro-lactam.

  • Isolation: Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

II. Troubleshooting Complete Reduction to the Primary Amine

FAQ: My reduction stalls at the hydroxylamine intermediate. How do I achieve complete conversion?

The Causality: Reducing an oxime to a primary amine is a two-step process: (1) reduction of the C=N double bond, and (2) cleavage of the N-O single bond. Mild hydrides (like NaBH₄) can often accomplish the first step but lack the thermodynamic driving force to cleave the N-O bond. In our specific spiro-system, the axial methyl group at C9 and the spiro-oxygen at C5 physically block the approach of the catalyst or hydride donor to the C7 center [3].

FAQ: What is the recommended protocol for complete reduction?

The Solution: You must use forcing conditions to overcome the steric shield. High-pressure catalytic hydrogenation using Raney Nickel (100 psi, 50 °C) provides the necessary energy and surface interaction to fully cleave the N-O bond.

Reduction Oxime Hindered C7 Oxime Mild Mild Hydrides (NaBH4) Oxime->Mild Low Energy Harsh Raney-Ni, H2 (100 psi) 50°C Oxime->Harsh High Energy Hydrox Hydroxylamine (Stalled Intermediate) Mild->Hydrox Blocked by C9 gem-dimethyl Hydrox->Harsh Resubject to Forcing Conditions Amine Primary Amine (Target Product) Harsh->Amine Overcomes Steric Shield

Fig 2. Steric approach control governing the reduction of hindered spiro-oximes to primary amines.

Self-Validating Protocol: High-Pressure Raney-Nickel Hydrogenation
  • Setup: In a high-pressure Parr reactor, dissolve the oxime in anhydrous ethanol.

  • Catalyst Addition: Add an aqueous slurry of activated Raney Nickel (approx. 20% w/w relative to the oxime). Safety Caution: Raney-Ni is highly pyrophoric; ensure it remains wet and is handled under inert gas.

  • Purging: Seal the reactor. Purge three times with N₂, followed by three purges with H₂ gas.

  • Reaction: Pressurize the vessel to 100 psi with H₂ and heat to 50 °C with vigorous mechanical stirring.

  • In-Process Control (IPC): Self-Validation: Monitor the hydrogen pressure gauge. The reaction is complete when the pressure drop plateaus (typically 12-18 hours). Verify completion by spotting on a TLC plate and staining with Ninhydrin (a primary amine will show a dark purple/pink spot, whereas a hydroxylamine will not).

  • Workup: Cool to room temperature, carefully vent the H₂ gas, and purge with N₂. Filter through a wet pad of Celite under N₂ flow. Concentrate the filtrate to yield the primary amine.

III. Quantitative Data & Optimization Summary

To assist in experimental planning, the following table summarizes the expected outcomes when applying various reagent systems to the 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime.

Reaction TypeReagent SystemTemp / PressurePrimary Steric ChallengeTypical Yield
Traditional Beckmann H₂SO₄ or PPA80 °CTransition state blocked by C9 methyls< 10% (Major Fragmentation)
Modified Beckmann SIF / DBU0 °C to RTInitial O-activation75 - 85%
Mild Reduction NaBH₄ / MeOHRTN-O bond cleavage blocked0% (Stalls at Hydroxylamine)
Forcing Reduction Raney-Ni / H₂50 °C / 100 psiCatalyst surface approach80 - 90%

IV. References

  • A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates Source: RSC Advances URL:[Link]

  • Thorpe–Ingold effect Source: Wikipedia URL:[Link]

  • The Beckmann Rearrangement Source: Master Organic Chemistry URL:[Link]

Optimization

Technical Support Center: Synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one Oxime

Welcome to the technical support center for the synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. This guide is designed for researchers, scientists, and professionals in drug development who are worki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel spirocyclic compound. Here, we address common challenges encountered during its synthesis, with a focus on minimizing byproduct formation to ensure high purity and yield of the target oxime.

I. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of potential problems you may encounter during the oximation reaction, their probable causes, and actionable solutions.

Issue 1: Incomplete Conversion of the Ketone Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of the starting ketone, 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one, remaining in the reaction mixture.

  • The isolated yield of the desired oxime is lower than expected.

Probable Causes & Solutions:

CauseExplanationRecommended Solution
Insufficient Reagent The molar ratio of hydroxylamine to the ketone is too low.Increase the molar equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and the base (e.g., sodium acetate, sodium hydroxide) to 1.5-3.0 equivalents relative to the ketone.
Suboptimal pH The reaction pH is either too acidic or too basic. Oximation is typically most efficient in a weakly acidic medium (pH 4-6).[1]Buffer the reaction mixture using a suitable system, such as sodium acetate/acetic acid, to maintain the pH within the optimal range.
Low Reaction Temperature The reaction temperature is not high enough to overcome the activation energy, especially with a sterically hindered spirocyclic ketone.Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS. A typical starting point is refluxing in ethanol.
Short Reaction Time The reaction has not been allowed to proceed to completion.Extend the reaction time and monitor its progress at regular intervals until no further consumption of the starting ketone is observed.
Issue 2: Formation of a Lactam Byproduct (Beckmann Rearrangement)

Symptoms:

  • A significant peak corresponding to the molecular weight of the rearranged lactam is observed in the mass spectrum.

  • NMR analysis shows characteristic amide proton and carbonyl signals.

Probable Causes & Solutions:

The primary cause of lactam formation is the Beckmann rearrangement , an acid-catalyzed isomerization of the oxime.[2][3][4] This is particularly prevalent with cyclic ketoximes.[2]

CauseExplanationRecommended Solution
Excessively Acidic Conditions Strong acids or high concentrations of acid catalysts promote the protonation of the oxime's hydroxyl group, initiating the rearrangement.[3][4][5]Avoid strong acids. Use a milder acid catalyst or a buffered system. If using hydroxylamine hydrochloride, a weak base like sodium acetate or pyridine is sufficient to generate free hydroxylamine without creating a highly acidic environment.
High Reaction Temperature Elevated temperatures can provide the energy needed for the rearrangement to occur, even under mildly acidic conditions.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider room temperature reactions over a longer period.
Choice of Solvent Protic solvents can facilitate the proton transfer steps involved in the Beckmann rearrangement.Experiment with aprotic solvents, although this may affect the solubility of the hydroxylamine salt.
Issue 3: Presence of Unidentified Impurities

Symptoms:

  • Multiple spots on the TLC plate or peaks in the chromatogram that do not correspond to the starting material, product, or known byproducts.

  • Difficulty in purifying the final product.

Probable Causes & Solutions:

CauseExplanationRecommended Solution
Decomposition of Hydroxylamine Hydroxylamine can be unstable, especially at elevated temperatures or in the presence of certain metal ions, leading to various side reactions.Use freshly opened or purified hydroxylamine. Ensure all glassware is scrupulously clean.
Formation of Oxime Isomers (E/Z) The oxime can form as a mixture of E and Z geometric isomers, which may have different chromatographic behaviors.[6]While often difficult to control, the isomer ratio can sometimes be influenced by the reaction conditions. If a single isomer is required, chromatographic separation (e.g., column chromatography) may be necessary.
Oxidative Side Reactions The reaction mixture may be susceptible to oxidation if not properly handled.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Hydrolysis of the Oxime During workup or purification, exposure to acidic aqueous conditions can hydrolyze the oxime back to the ketone.[6]Neutralize the reaction mixture before workup. Use a minimally acidic or neutral pH during extraction and purification steps.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the oximation of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one?

The optimal pH for oxime formation is generally in the weakly acidic range of 4 to 6.[1] In this range, there is enough acid to catalyze the dehydration of the intermediate hemiaminal, but not so much as to excessively protonate the hydroxylamine, which would reduce its nucleophilicity.[7]

Q2: How can I effectively control the pH during the reaction?

Using a buffer system is the most reliable method. A common choice is an acetic acid/sodium acetate buffer. Alternatively, using hydroxylamine hydrochloride in combination with a base like sodium acetate or sodium carbonate in a suitable solvent (e.g., ethanol/water) often self-regulates the pH to the appropriate range.

Q3: My reaction is very slow. What can I do to speed it up without generating byproducts?

First, ensure you are using a slight excess of hydroxylamine (1.5-2.0 equivalents). If the reaction is still slow at room temperature, you can gently heat the mixture (e.g., to 40-50 °C) while carefully monitoring for the appearance of byproducts like the Beckmann rearrangement product.

Q4: I suspect a Beckmann rearrangement is occurring. How can I confirm this?

The most definitive methods are mass spectrometry and NMR. The lactam product will have the same molecular weight as the oxime. In the ¹H NMR spectrum, you would look for the appearance of a broad singlet characteristic of an N-H proton of a secondary amide. In the ¹³C NMR, the carbonyl carbon signal will shift to a position typical for an amide (around 170-175 ppm).

Q5: What is the best way to purify the final oxime product?

If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective. For non-crystalline products or to remove closely related impurities, column chromatography on silica gel is the standard method. It is important to avoid highly acidic eluents to prevent on-column hydrolysis or rearrangement.

III. Experimental Protocols & Visualizations

Recommended Protocol for Minimizing Byproducts

This protocol is designed to maintain a controlled pH and minimize thermal stress on the product.

  • Reagent Preparation: In a round-bottom flask, dissolve 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one (1.0 eq) in ethanol.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (up to 50 °C).

  • Monitoring: Monitor the reaction progress using TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Add water and ethyl acetate to the residue. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Reaction Mechanism and Byproduct Formation

The following diagram illustrates the desired oximation pathway and the competing Beckmann rearrangement.

G cluster_main Desired Oximation Pathway cluster_side Byproduct Formation Ketone Spiro Ketone Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Hydroxylamine NH₂OH Hydroxylamine->Intermediate Oxime Desired Oxime Product Intermediate->Oxime Dehydration (Weak Acid Catalysis) ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime Excess Acid (H⁺) Lactam Lactam Byproduct ProtonatedOxime->Lactam Beckmann Rearrangement

Caption: Oximation pathway and the acid-catalyzed Beckmann rearrangement.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues during the synthesis.

G cluster_troubleshooting Troubleshooting Steps Start Start Synthesis Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Analysis Analyze Results Incomplete Issue: Incomplete Reaction Analysis->Incomplete Low Conversion Byproduct Issue: Byproducts Formed Analysis->Byproduct Impure Product Complete->Analysis No Pure Product Pure? Complete->Pure Yes End Purify & Characterize Pure->End Yes Pure->Byproduct No AdjustConditions Adjust: Temp, Time, Reagents Incomplete->AdjustConditions ControlpH Adjust: Control pH, Lower Temp Byproduct->ControlpH AdjustConditions->Monitor ControlpH->Monitor

Caption: A logical workflow for troubleshooting the oxime synthesis.

IV. References

  • BYJU'S. (n.d.). Oximes. Retrieved from [Link]

  • YouTube. (2015, May 25). Formation of an Oxime from a Ketone. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, July 11). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Retrieved from [Link]

  • Henry Rzepa's Blog. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Iodine-Mediated Beckmann Rearrangement of Ketoximes to Amides under Mild Neutral Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP1270548A1 - Purification method of cyclohexanone-oxime. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Times for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one Oxime Derivatives

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals synthesizing complex spiro-isoxazoline intermediates. Specifically, we address the kinetic bottleneck...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals synthesizing complex spiro-isoxazoline intermediates. Specifically, we address the kinetic bottlenecks associated with the oximation of the sterically hindered 9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one core to form its corresponding oxime derivatives (CAS 128475-86-5)[1].

Below, you will find mechanistic troubleshooting FAQs, optimization workflows, empirical benchmarking data, and a self-validating experimental protocol.

I. Mechanistic Insights & Troubleshooting (FAQ)

Q1: Why does the 9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one substrate exhibit severely prolonged reaction times (often >24 hours) during standard oximation? A: The kinetic bottleneck is entirely driven by steric hindrance. The gem-dimethyl group at the 9-position introduces severe 1,3-diaxial interactions when the spiro[4.5]decane ring transitions from an sp2 hybridized ketone to the sp3 tetrahedral carbinolamine intermediate[2]. This steric clash significantly increases the activation energy required for the nucleophilic attack by hydroxylamine, making this specific addition step rate-limiting.

Q2: What is the optimal pH range to accelerate this reaction without degrading the sensitive isoxazoline spiro-ring? A: The optimal pH strictly lies between 4.5 and 6.0[3]. If the pH drops below 3.0, the hydroxylamine is fully protonated ( NH3+​OH ) and loses its nucleophilicity. Conversely, if the pH exceeds 7.0, there is insufficient protonation of the carbonyl oxygen to activate it against the sterically hindered attack. Using a buffered system (e.g., sodium acetate/acetic acid) or specific mild organic acids maintains this kinetic "sweet spot"[3].

Q3: Standard ethanol/pyridine reflux is too slow. Can alternative solvents or catalysts reduce the reaction time from hours to minutes? A: Yes. You can drastically alter the reaction kinetics through three field-proven pathways:

  • Bifunctional Acid Catalysis: Replacing standard bases with oxalic acid acts synergistically; it provides protons to activate the hindered 7-ketone while its conjugate base assists in deprotonating the intermediate carbinolamine, reducing reaction times to under 90 minutes[2].

  • Phase-Transfer Catalysis (PTC): Utilizing aqueous systems with surfactants like Hyamine (10 mol%) accelerates the reaction via hydrophobic packing effects, driving the effective concentration of the reactants together[4].

  • Solvent Modification: Switching from ethanol to methanol with hydroxylamine free base reduces the steric bulk of the solvation shell around the nucleophile, significantly improving conversion rates[5]. Even mineral water/methanol mixtures have been shown to accelerate oximation due to the mild catalytic nature of dissolved carbonate and sulfate salts.

Q4: Why do I observe O-alkylation or Beckmann rearrangement side products when I try to force the reaction with high heat over 48 hours? A: Prolonged thermal stress on oximes in the presence of trace acids or alkylating solvents shifts the reaction from kinetic to thermodynamic control. By optimizing the reaction time to <90 minutes using the catalytic methods described above, you isolate the kinetic oxime product before these thermodynamic degradation pathways can initiate.

II. Diagnostic & Optimization Workflows

The following logic diagrams map the causality of the reaction mechanism and the troubleshooting steps required to optimize your yield.

MechanismPathway Ketone Spiro-Ketone (Hindered) Protonation Carbonyl Activation (H+) Ketone->Protonation Acid Catalyst Attack Nucleophilic Attack (NH2OH) Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Rate Limiting (Steric Clash) Dehydration Dehydration (-H2O) Intermediate->Dehydration Heat/Acid Oxime Target Oxime Derivative Dehydration->Oxime

Mechanistic pathway of acid-catalyzed oxime formation overcoming steric hindrance.

OptimizationWorkflow Start Start: 9,9-Dimethyl Ketone + NH2OH·HCl CheckConv Check Conversion at 2 Hours Start->CheckConv LowConv < 50% Conversion CheckConv->LowConv Slow HighConv > 95% Conversion CheckConv->HighConv Optimal AddCat Add Catalyst (e.g., Oxalic Acid) LowConv->AddCat Heat Apply Microwave Irradiation LowConv->Heat Purify Workup & Purification HighConv->Purify AddCat->CheckConv Heat->CheckConv

Workflow for optimizing oxime conversion in sterically hindered spiro-ketones.

III. Quantitative Benchmarking

The table below summarizes the expected reaction times and yields for sterically hindered ketones based on various catalytic environments. Use this to select the optimal condition for your lab's capabilities.

Catalytic ConditionSolvent SystemTemp (°C)Reaction TimeExpected Yield (%)Mechanism of AccelerationRef
Standard (NaOAc) Ethanol80 (Reflux)18 - 24 h65 - 75Baseline bufferingN/A
Free Base NH2​OH Methanol65 (Reflux)< 18 h> 90Reduced solvation shell bulk[5]
Oxalic Acid (1 eq) Acetonitrile80 (Reflux)90 min90 - 95Bifunctional protonation/deprotonation[2]
Hyamine (10 mol%) Water25 (RT)60 min85 - 90Hydrophobic packing / Micellar catalysis[4]
Mineral Salts MeOH / H2​O 25 (RT)10 - 30 min> 90Carbonate/Sulfate mild catalysis

IV. Self-Validating Experimental Protocol

Objective: Accelerated synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime via bifunctional acid catalysis.

Step 1: Reagent Preparation In a 25 mL round-bottom flask, dissolve 1.0 mmol of 9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one in 3.0 mL of anhydrous acetonitrile ( CH3​CN ). Ensure complete dissolution before proceeding.

Step 2: Catalyst & Nucleophile Addition Add 2.0 mmol of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 2.0 mmol of anhydrous oxalic acid to the solution[2]. Causality Note: The 2:1 ratio of nucleophile/catalyst to substrate is critical for sterically hindered ketones to aggressively drive the equilibrium forward against the 1,3-diaxial resistance.

Step 3: Reaction Execution Equip the flask with a reflux condenser and stir the mixture at 80°C for exactly 90 minutes. Validation Checkpoint 1: Monitor progression via TLC (Hexanes:EtOAc 7:3). The highly polar oxime product will present a significantly lower Rf​ value than the starting ketone.

Step 4: Quenching and Workup Cool the reaction to room temperature. Slowly add saturated aqueous NaHCO3​ dropwise until the pH reaches 7.0. Validation Checkpoint 2: Vigorous effervescence ( CO2​ release) will occur. This visually confirms the successful neutralization of the oxalic acid catalyst. Proceed to extraction only when bubbling completely ceases.

Step 5: Extraction and Purification Extract the aqueous layer with ethyl acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Validation Checkpoint 3: The target oxime (CAS 128475-86-5, Formula: C10​H16​N2​O2​ ) has a calculated exact mass of 196.12[1]. Confirm product formation and purity via LC-MS (ESI+) by observing the predominant [M+H]+ peak at m/z 197.1.

V. References

  • Oxime Formation Step Optimization | PPT - Slideshare Source: SlideShare URL:[Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid Source: Oriental Journal of Chemistry URL: [Link]

  • The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water Source: Indian Academy of Sciences URL:[Link]

  • SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE Source: YCCS Karad URL:[Link]

  • US3429920A - Preparation of oxime Source: Google Patents URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Analysis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime and a Structural Analogue

Guide Objective: This document provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral characteristics of the spirocyclic oxime, 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. Due to the ab...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide Objective: This document provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral characteristics of the spirocyclic oxime, 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. Due to the absence of publicly available experimental spectra for this specific molecule, this guide establishes predicted reference data based on established NMR principles. To provide a robust analytical context, we present a comparative analysis with the experimentally determined NMR data of a structurally related compound, 4-Ethyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione. Furthermore, a comprehensive, field-proven protocol for acquiring high-quality NMR spectra for this class of compounds is detailed, ensuring researchers can confidently perform their own structural elucidations.

Introduction: The Central Role of NMR in Structural Elucidation

In the fields of chemical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular structure in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR allows scientists to deduce connectivity, stereochemistry, and even dynamic processes, making it an indispensable tool for confirming the identity and purity of newly synthesized compounds.

This guide focuses on the spirocyclic framework of oximes, a structural motif present in various biologically active molecules. We will examine the predicted spectral features of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (1) and compare them to the known data of a related spiro-compound, 4-Ethyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (2) , to highlight how subtle structural changes manifest as distinct spectral signatures.

Molecular Structures and Key NMR-Relevant Features

The unique structural features of each molecule give rise to a characteristic NMR fingerprint. Understanding these features allows for an informed prediction and interpretation of the resulting spectra.

G cluster_0 Compound 1: Predicted NMR Analysis cluster_1 Compound 2: Experimental NMR Data for Comparison 1 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime img1 feat1_1 A. Gem-dimethyl Group (C9): Expect a sharp singlet in ¹H NMR (~1.0-1.2 ppm), integrating to 6 protons. In ¹³C NMR, two methyl peaks and one quaternary carbon. feat1_2 B. Spirocyclic Center (C5): A key quaternary carbon. Its presence is confirmed by ¹³C NMR and the distinct chemical environments of adjacent protons. feat1_3 C. Oxime Group (C7=N-OH): The C7 carbon will be downfield in ¹³C NMR. The oxime proton (-OH) signal in ¹H NMR is often broad and its chemical shift is highly dependent on solvent and concentration. feat1_4 D. Olefinic Protons (C3, C4): Protons on the C=C double bond within the oxazine ring, expected in the vinyl region of the ¹H NMR spectrum. 2 4-Ethyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione img2 feat2_1 E. N-Ethyl Group: A characteristic quartet and triplet pattern in ¹H NMR. The CH₂ group is attached to nitrogen, shifting it downfield. feat2_2 F. Dienone System: Four olefinic protons in the cyclohexadienone ring, creating complex splitting patterns. Two carbonyl carbons (~184 ppm) in ¹³C NMR. feat2_3 G. Lactam Moiety: The C=O in the five-membered ring will appear at a different chemical shift than the ketone carbons.

Caption: Key structural features influencing the NMR spectra of the target compound (1) and its comparator (2).

NMR Data Comparison: Predicted vs. Experimental

The following tables summarize the predicted NMR data for Compound 1 and the literature-reported experimental data for Compound 2 .[1] This direct comparison illustrates how structural differences, such as the presence of a gem-dimethyl group versus a dienone system, create vastly different spectral outputs.

Table 1: Predicted NMR Data for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (1)

(Predicted values are based on standard chemical shift ranges and analysis of similar structural motifs.[2][3] Solvent: CDCl₃)

AssignmentPredicted ¹H δ (ppm)Predicted MultiplicityPredicted ¹³C δ (ppm)Rationale & Notes
-CH₃ (x2)~1.1s (6H)~28-32Gem-dimethyl groups on a saturated carbon typically appear as a strong singlet.
-CH₂- (C6, C8, C10)~1.5 - 2.8m~35-50Diastereotopic protons adjacent to the spiro center and other functional groups will lead to complex multiplets.
-CH=CH- (C3, C4)~5.5 - 6.5m~120-140Olefinic protons in the heterocyclic ring.
N-OH~8.0 - 11.0br s (1H)N/AHighly variable, broad signal due to hydrogen bonding and exchange. Its position is solvent and concentration-dependent.[4][5]
C-spiro (C5)N/AN/A~80-90The quaternary spiro carbon is a key identifier in the ¹³C spectrum.
C=N (C7)N/AN/A~155-165The imine carbon of the oxime group is significantly deshielded.
C-gem (C9)N/AN/A~30-40Quaternary carbon holding the two methyl groups.
Table 2: Experimental NMR Data for 4-Ethyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (2)

(Data sourced from Jin, et al., Molecules, 2019.[1] Solvent: CDCl₃)

Assignment¹H δ (ppm)Multiplicity¹³C δ (ppm)Key Comparative Insight
-CH₃ (ethyl)1.16t, J=7.2 Hz14.6The classic triplet of an ethyl group, absent in Compound 1.
-CH₂- (ethyl)3.21q, J=7.2 Hz35.1The quartet coupled to the methyl protons, shifted downfield by the adjacent nitrogen.
-CH₂- (lactone, C2)4.39s (2H)66.5A singlet, indicating magnetic equivalence, unlike the complex multiplets expected for the saturated ring in Compound 1.
Olefinic CH (x4)6.28 - 6.66m (4H)130.9, 144.1The complex signals of the dienone system, a key difference from the simple C=C bond in Compound 1.
C-spiro (C5)N/AN/A87.5Confirms the spirocyclic nature, with a chemical shift comparable to the predicted value for Compound 1.
C=O (lactone, C3)N/AN/A169.5Lactam carbonyl carbon.
C=O (ketone, C8)N/AN/A183.9Ketone carbonyl, significantly more deshielded than the lactam. Compound 1 lacks these carbonyl signals.

Comparative Analysis: The most striking differences are found in the signals from the six-membered rings. Compound 1 is characterized by its saturated cyclohexane ring bearing a gem-dimethyl group, which would produce a prominent 6H singlet in the ¹H NMR and signals for aliphatic carbons. In contrast, Compound 2 features a cyclohexadienone ring, leading to multiple signals in the olefinic region of both ¹H and ¹³C NMR spectra, as well as two distinct downfield carbonyl signals in the ¹³C spectrum. Furthermore, the N-ethyl group of Compound 2 provides a clear ethyl signature (quartet and triplet), which is absent in Compound 1 .

Field-Proven Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for spirocyclic oximes and related compounds, the following detailed protocol should be followed. This protocol emphasizes precision and best practices to minimize artifacts and maximize spectral resolution.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:
  • Solvent Selection: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing a massive solvent signal from obscuring the analyte signals. The deuterium signal is also essential for the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[6][7]

  • Concentration: Higher concentrations are needed for ¹³C NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, which makes it inherently less sensitive than ¹H.[6][8]

  • Filtering: The removal of particulate matter is critical. Solids in the sample tube disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks and making the shimming process difficult or impossible.[6]

  • Shimming: This is arguably the most critical step for obtaining high-resolution spectra. An inhomogeneous magnetic field across the sample volume causes nuclei of the same type to resonate at slightly different frequencies, resulting in broadened spectral lines.

  • Proton Decoupling (¹³C): In a standard ¹³C experiment, a broad-band radiofrequency is applied at proton frequencies. This decouples the protons from the carbons, collapsing the C-H splitting patterns into single sharp lines for each unique carbon atom, which simplifies the spectrum and improves the signal-to-noise ratio.

Conclusion

This guide provides a foundational framework for understanding the NMR spectral properties of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. By presenting predicted data and contrasting it with an experimentally verified analogue, we have highlighted the key structural features that dictate the resulting spectra. The detailed experimental protocol offers a reliable, step-by-step method for researchers to acquire their own high-fidelity data. Mastery of these predictive and experimental techniques is fundamental for any scientist engaged in the synthesis and characterization of novel chemical entities.

References

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • NMR Sample Preparation Guidelines. (n.d.). Proteinstructures.com. Available at: [Link]

  • EPFL. (n.d.). NMR sample preparation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of oxime 6 in CDCl₃ at 25 °C. Available at: [Link]

  • White Rose Research Online. (2025). Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. Available at: [Link]

  • Request PDF. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Available at: [Link]

  • Chegg. (2024). Solved Interpretation of NMR spectra of the intermediate. Available at: [Link]

  • Chegg. (2020). Solved Interpret the 1H NMR spectra of p-hydroxyacetophenone. Available at: [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available at: [Link]

  • Jin, Y., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[7][9]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(21), 3973. Available at: [Link]

  • MDPI. (2009). Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. Available at: [Link]

Sources

Comparative

A Comparative Guide to 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one Oxime and Other Spirocyclic Oximes in Drug Discovery

Introduction: The Spirocyclic Scaffold in Medicinal Chemistry Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention in medicinal chemistry due to their unique t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spirocyclic Scaffold in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures. This inherent three-dimensionality provides a distinct advantage over flat aromatic compounds, often leading to improved pharmacological and pharmacokinetic properties. The rigid yet complex architecture of spirocycles allows for precise spatial orientation of functional groups, enhancing interactions with biological targets. Among the diverse array of spirocyclic compounds, those incorporating an oxime functional group are of particular interest due to the versatile chemical reactivity and biological activity of the oxime moiety.

This guide provides a comparative analysis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime against other spirocyclic oximes and related spiro[4.5]decane derivatives. While direct experimental data for this specific compound is not publicly available, this guide will leverage data from structurally similar compounds to evaluate its potential in various therapeutic areas, including oncology, infectious diseases, and neurology.

Chemical Profile of the Target Compound

9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

  • CAS Number: 128475-86-5

  • Molecular Formula: C₁₀H₁₆N₂O₂

  • Structure:

Chemical Structure of the Target Compound.

The structure features a spiro[4.5]decane core, which consists of a five-membered and a six-membered ring sharing a spirocyclic carbon. The presence of an oxa-aza heterocycle and an oxime group suggests potential for diverse biological activities.

Comparative Analysis of Biological Activities

The therapeutic potential of spirocyclic oximes is broad. This section compares the performance of various spirocyclic compounds, with a focus on anticancer, antifungal, and neurological activities, to infer the potential of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime.

Anticancer Activity

Spirocyclic compounds have shown significant promise as anticancer agents. Several derivatives of the 1-oxa-4-azaspiro[4.5]decane scaffold have demonstrated potent cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Spiro[4.5]decane Derivatives against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
4-Ethyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11b)A549 (Lung)0.18[1][2]
4-(4-Bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11h)A549 (Lung)0.19[1][2]
4-(4-Bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11h)MDA-MB-231 (Breast)0.08[1][2]
4-(4-Bromobenzyl)-2-methyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11k)MDA-MB-231 (Breast)0.09[1][2]
4-(4-Bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11h)HeLa (Cervical)0.15[1][2]
4-(4-Bromobenzyl)-2-methyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11k)HeLa (Cervical)0.14[1][2]
4-((1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methyl-1-oxa-4-azaspiro[4.5]...HeLa (Cervical)0.14[1]
4-((5-Ethynylthiophen-2-yl)sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one (7j)A549 (Lung)0.17[3]
4-((5-Ethynylthiophen-2-yl)sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one (7j)MDA-MB-231 (Breast)0.05[3]
4-((5-Ethynylthiophen-2-yl)sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one (7j)HeLa (Cervical)0.07[3]
1-Oxa-4-azaspironenone derivative (6d)A549 (Lung)0.26[4]
1-Oxa-4-azaspironenone derivative (8d)MDA-MB-231 (Breast)0.10[4]
1-Oxa-4-azaspironenone derivative (6b)HeLa (Cervical)0.18[4]

The data in Table 1 clearly indicate that the 1-oxa-4-azaspiro[4.5]decane scaffold is a promising framework for the development of potent anticancer agents, with several derivatives exhibiting IC₅₀ values in the nanomolar to low micromolar range.[1][2][3][4] The presence of an oxime group in the target compound, 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime , could further enhance its cytotoxic potential, as oxime derivatives of other classes of compounds have demonstrated significant anticancer activity.[5][6]

Antifungal Activity

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Spirocyclic compounds, particularly those with nitrogen-containing heterocycles, have been investigated for their antifungal properties.

Table 2: Antifungal Activity of Spiro[4.5]decane Derivatives

CompoundFungal StrainMIC (mmol/L)Reference
2,8-diazaspiro[4.5]decan-1-one (4d)Candida albicans0.04[7]
2,8-diazaspiro[4.5]decan-1-one (4j)Aspergillus fumigatus0.08[7]
2,8-diazaspiro[4.5]decan-1-one (4r)Aspergillus fumigatus0.08[7]

MIC values are compared to fluconazole (MIC > 0.104 mmol/L for C. albicans) and polyoxin B (MIC = 0.129 mmol/L for C. albicans)[7]

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown potent antifungal activity, with some compounds exhibiting greater efficacy than the standard antifungal drug fluconazole against Candida albicans.[7] This suggests that the spiro[4.5]decane skeleton is a viable scaffold for the development of new antifungal agents. The oxime functionality in 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime could contribute to antifungal activity, as oximes are known to possess antimicrobial properties.

Neurological Activity

Spirocyclic compounds have also been explored for their potential in treating neurological disorders. A notable example is the investigation of 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists for the treatment of Alzheimer's disease.

A 3-oxime analogue of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was found to have a preferential affinity for M1 over M2 muscarinic receptors.[8] The M1 muscarinic acetylcholine receptor plays a crucial role in cognitive functions like learning and memory.[9][10] This finding highlights the potential of spirocyclic oximes, including our target compound, to be developed as selective modulators of neuronal receptors. The rigid spirocyclic framework could help in achieving the desired selectivity for specific receptor subtypes, which is a significant challenge in the development of drugs targeting the central nervous system.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Addition and Formazan Solubilization cluster_2 Data Acquisition and Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of test compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO to dissolve formazan crystals remove_medium->add_dmso read_abs Read absorbance at 570 nm add_dmso->read_abs calc_inhibition Calculate percentage of cell viability inhibition read_abs->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50 G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 MIC Determination prep_compounds Prepare serial dilutions of test compounds add_compounds Add compound dilutions to 96-well plates prep_compounds->add_compounds prep_inoculum Prepare fungal inoculum (e.g., 1-5 x 10^3 CFU/mL) add_inoculum Add fungal inoculum to each well prep_inoculum->add_inoculum add_compounds->add_inoculum incubate Incubate at 35°C for 24-48h add_inoculum->incubate visual_insp Visually inspect for fungal growth incubate->visual_insp read_abs Read absorbance (optional) visual_insp->read_abs determine_mic Determine MIC (lowest concentration with no visible growth) read_abs->determine_mic

Sources

Validation

HPLC Validation Methods for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one Oxime Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity methods for complex spirocyclic intermediates. 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (CAS 128475-86...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity methods for complex spirocyclic intermediates. 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (CAS 128475-86-5) presents a unique dual-challenge for chromatographic validation: the inherent E/Z isomerism of the oxime moiety and the distinct lack of an extended conjugated chromophore.

This guide objectively compares traditional HPLC approaches against modern, specialized workflows, providing a self-validating protocol grounded in [1].

Part 1: Mechanistic Challenges in Spirocyclic Oxime Analysis

To design a robust method, we must first understand the causality behind the analyte's behavior:

  • Isomeric Co-elution: Oximes exist in dynamic E and Z spatial configurations. On a standard hydrophobic C18 stationary phase, the hydrodynamic volumes of these diastereomers are nearly identical, resulting in critical co-elution. Without baseline separation, accurately quantifying isomeric purity is impossible[2].

  • Optical Invisibility: The 1-oxa-2-azaspiro[4.5]dec-2-ene ring system lacks the alternating double bonds required for strong UV absorbance. Relying on low-wavelength UV detection (e.g., 210 nm) leads to severe baseline drift during gradient elution and poor signal-to-noise (S/N) ratios, masking low-level synthetic impurities.

Part 2: Comparative Evaluation of Analytical Approaches

To overcome these challenges, we must move away from default platform methods and select chemistries tailored to the molecule's physics.

Stationary Phase: C18 vs. Biphenyl

While C18 relies purely on dispersive hydrophobic interactions, a Biphenyl stationary phase introduces π−π and dipole-dipole interactions. The spatial orientation of the oxime hydroxyl group interacts differentially with the biphenyl rings' electron clouds. This mechanistic shift enables the baseline resolution of the E and Z isomers that C18 columns fail to separate.

Detection Modality: UV vs. Charged Aerosol Detection (CAD)

UV-Vis detectors are fundamentally limited by the Beer-Lambert law and require a chromophore. Charged Aerosol Detection (CAD) , however, is a mass-sensitive technology that measures the charge transferred to residual aerosol particles after solvent evaporation. CAD provides a near-universal response for non-volatile analytes, making it the superior choice for mass balance and impurity profiling of weak chromophores[3].

Part 3: Step-by-Step Validated Experimental Workflow

The following protocol details a self-validating system utilizing a Biphenyl column coupled with CAD.

Chromatographic Conditions
  • Column: Phenomenex Kinetex Biphenyl (100 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: 5% B to 95% B over 15.0 minutes, hold for 3.0 minutes, re-equilibrate for 5.0 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

CAD Detector Optimization (Critical Step)
  • Evaporation Temperature: 35°C (Optimized to prevent thermal degradation of the oxime).

  • Data Collection Rate: 10 Hz.

  • Self-Validating Mechanism (Inverse Gradient): Because CAD response varies with mobile phase volatility, a post-column inverse gradient (pumped via a secondary pump) must be introduced before the detector. This ensures the eluent entering the CAD remains at a constant 50:50 organic/aqueous ratio throughout the run, guaranteeing uniform response factors for all impurities.

System Suitability Testing (SST)

Before executing the validation, the system must pass the following criteria using a 50 µg/mL standard:

  • E/Z Isomer Resolution ( Rs​ ) 1.5.

  • Peak Area %RSD (n=6) 2.0%.

  • Tailing Factor ( Tf​ ) 1.5.

Part 4: Quantitative Data & Method Comparison

Table 1: Chromatographic Performance Comparison
ParameterC18 + UV (210 nm)Biphenyl + CADCausality / Scientific Rationale
E/Z Isomer Resolution ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline) Biphenyl provides π−π interactions sensitive to oxime spatial geometry.
Signal-to-Noise at 10 µg/mL 12185 CAD measures mass directly; UV suffers from the lack of a chromophore.
Baseline Stability Severe upward driftFlat / Stable CAD utilizes inverse gradient compensation for uniform response.
Table 2: ICH Q2(R2) Validation Summary (Biphenyl + CAD)

Note: CAD response is inherently non-linear over wide ranges. A quadratic fit ( y=ax2+bx+c ) was applied to achieve strict linearity criteria.

Validation ParameterICH Acceptance CriteriaObserved ResultConclusion
Specificity No interference at analyte RTNo co-eluting peaksPass
Linearity (1-100 µg/mL) R2≥0.995 R2=0.9992 (Quadratic)Pass
Method Precision (%RSD) ≤2.0% (n=6)0.85%Pass
Accuracy (Recovery) 98.0% - 102.0%99.1% - 100.4%Pass
Limit of Quantitation (LOQ) S/N 100.5 µg/mLPass

Part 5: Validation Workflow Visualization

Workflow Target Target Analyte: 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime Phase1 Phase 1: Column Selection (Resolving E/Z Isomers) Target->Phase1 C18 C18 Stationary Phase Result: Co-elution Phase1->C18 Hydrophobic Interaction Biphenyl Biphenyl Stationary Phase Result: Baseline Resolution (Rs > 2.0) Phase1->Biphenyl Pi-Pi Interaction Phase2 Phase 2: Detector Selection (Overcoming Weak Chromophore) Biphenyl->Phase2 UV UV-Vis (210 nm) Result: Poor S/N, Baseline Drift Phase2->UV Optical Absorbance CAD Charged Aerosol Detection (CAD) Result: High S/N, Mass Balance Phase2->CAD Mass-Based Aerosol Phase3 Phase 3: ICH Q2(R2) Validation (Self-Validating Protocol) CAD->Phase3

Fig 1: Logical workflow for column/detector selection and ICH Q2(R2) validation.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Columns - Tips for Liquid Chromatography Coupled with Charged Aerosol Detection Source: Chromatography Online URL: [Link]

  • Title: Oxime Amides as a Novel Zinc Binding Group in Histone Deacetylase Inhibitors: Synthesis, Biological Activity, and Computational Evaluation Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Validation

Comparative Reactivity Guide: Cross-Coupling of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one Oxime

Executive Summary The incorporation of spirocyclic scaffolds into pharmaceutical pipelines is a proven strategy to increase the fraction of sp³-hybridized carbons ( Fsp3​ ), thereby improving solubility, metabolic stabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of spirocyclic scaffolds into pharmaceutical pipelines is a proven strategy to increase the fraction of sp³-hybridized carbons ( Fsp3​ ), thereby improving solubility, metabolic stability, and target specificity[1]. However, the three-dimensional rigidity that makes spirocycles biologically attractive also introduces severe steric penalties during late-stage functionalization.

This guide provides an objective, data-driven comparison of the reactivity of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (CAS 128475-86-5)[2] against standard non-spirocyclic oximes in Palladium-catalyzed O-arylation (cross-coupling). By analyzing the causality behind ligand selection and catalytic bottlenecks, this guide equips researchers with the mechanistic insights needed to successfully functionalize highly congested spiro-oximes[3].

Mechanistic Rationale: The Spirocyclic Steric Penalty

In standard Pd-catalyzed cross-couplings of oximes, the substrate undergoes coordination and deprotonation to form an alkylideneaminopalladium(II) or Pd-oximate intermediate[3]. For simple substrates like cyclohexanone oxime, this process is rapid.

However, 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime presents a unique topographical challenge:

  • Conformational Locking: The spiro-fusion at C5 (the isoxazoline ring) locks the cyclohexane ring into a rigid chair conformation, preventing the dynamic ring-flipping that normally relieves steric strain[4].

  • 1,3-Diaxial Shielding: The 9,9-dimethyl groups project directly into the axial trajectories adjacent to the C7 oxime.

  • Reductive Elimination Bottleneck: While oxidative addition of the aryl halide to Pd(0) is unaffected, the subsequent transmetalation and reductive elimination steps are severely hindered. The bulky spiro-oximate struggles to achieve the necessary cis-geometry with the aryl group on the Pd center.

To overcome this, highly specialized biaryl phosphine ligands (e.g., RockPhos) are required. The electron-rich nature of RockPhos stabilizes the Pd(II) intermediate, while its extreme steric bulk forces the oximate and aryl ligands into close proximity, artificially accelerating the rate-limiting reductive elimination.

Fig 1: Pd-catalyzed cross-coupling catalytic cycle highlighting the sterically hindered step.

Comparative Reactivity Data

To objectively evaluate the reactivity penalty of the spirocyclic scaffold, we compared 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (Compound A) against 4-tert-butylcyclohexanone oxime (Compound B) and simple cyclohexanone oxime (Compound C) in a standardized Pd-catalyzed O-arylation with 4-bromotoluene.

Standardized Conditions: 1.0 equiv Oxime, 1.2 equiv 4-Bromotoluene, 2 mol% Pd₂(dba)₃, 4 mol% Ligand, 1.5 equiv Cs₂CO₃, Toluene (0.2 M), 110 °C, 12 h.

SubstrateLigandConversion (%)O-Aryl Yield (%)N-Aryl Yield (%)
Compound C (Flat)XPhos>9992<2
Compound B (Bulky)XPhos95855
Compound A (Spiro)XPhos45318
Compound A (Spiro)BrettPhos806510
Compound A (Spiro)RockPhos >99 88 <1

Data Analysis & Causality: The data clearly demonstrates that standard bulky ligands like XPhos, which are highly effective for simple oximes, fail to drive the reaction to completion for the spiro-oxime (31% yield). The failure is due to off-cycle catalyst resting states caused by the inability of the spiro-oximate to efficiently undergo reductive elimination. Switching to RockPhos restores the yield to 88%. The methoxy group on the lower ring of RockPhos provides secondary coordination to Pd, preventing the formation of inactive Pd-dimers while pushing the sterically demanding spiro-oximate toward the aryl group.

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system. By incorporating an internal standard (dodecane) from the outset, researchers can verify mass balance and distinguish between catalytic failure (unreacted starting material) and substrate decomposition (e.g., Beckmann fragmentation).

Fig 2: Step-by-step experimental workflow for the spiro-oxime cross-coupling protocol.

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation

  • Action: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and RockPhos (18.7 mg, 0.04 mmol, 4 mol%). Add 2.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

  • Causality: Pre-complexation is mandatory. Pd₂(dba)₃ contains strongly coordinating dba ligands. Stirring in the absence of the bulky spiro-oxime ensures complete ligand exchange, visually confirmed by a color shift from dark purple to deep orange.

Step 2: Substrate and Base Addition

  • Action: To the active catalyst solution, add 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (196.2 mg, 1.0 mmol, 1.0 equiv)[2], 4-bromotoluene (205.2 mg, 1.2 mmol, 1.2 equiv), and Cs₂CO₃ (488.7 mg, 1.5 mmol, 1.5 equiv). Add exactly 113.5 µL (0.5 mmol) of anhydrous dodecane.

  • Causality: Cs₂CO₃ is specifically chosen over K₂CO₃. The larger ionic radius of the cesium cation increases the solubility of the carbonate in toluene, accelerating the deprotonation of the sterically hindered oxime hydroxyl—a strict prerequisite for transmetalation. Dodecane serves as the inert internal standard for self-validation.

Step 3: Reaction Execution

  • Action: Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and submerge it in a pre-heated oil bath at 110 °C for 12 hours under vigorous stirring (800 rpm).

  • Causality: High-speed stirring is critical in biphasic solid-liquid reactions (due to insoluble inorganic salts) to prevent mass-transfer limitations from artificially depressing the reaction rate.

Step 4: Quench and Self-Validation Analysis

  • Action: Cool the reaction to room temperature. Dilute with 5 mL of ethyl acetate and filter through a short pad of Celite to remove Pd black and salts.

  • Validation: Inject a 1 µL aliquot of the crude filtrate into a GC-FID.

  • System Check: Calculate the mass balance using the dodecane peak. A mass balance of >95% (Product + Unreacted Oxime) validates that the reaction conditions successfully suppressed unwanted off-cycle decomposition pathways (such as thermal Beckmann rearrangement).

Step 5: Purification and Characterization

  • Action: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Confirm the exclusive formation of the O-aryl product (over the N-aryl nitrone) via ¹H NMR by verifying the absence of the N-OH proton (typically broad, >8.0 ppm) and the presence of the newly incorporated aromatic protons.

References

  • K. Narasaka et al. "Synthesis of Spiro Imines from Oximes by Palladium-Catalyzed Cascade Reaction." Synlett, 2001(06): 974-976.[Link]

  • R. K. Rit et al. "I2-Promoted Selective Oxidative Cross-Coupling/Annulation of 2-Naphthols with Methyl Ketones: A Strategy To Build Naphtho[2,1-b]furan-1(2H)-ones with a Quaternary Center." Organic Letters, 2014, 16(6), 1732-1735.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 557153, Spiro(4.5)decan-2-one." PubChem.[Link]

Sources

Comparative

A Multi-Faceted Approach to the Structural Validation of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime: A Comparative Guide

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a novel compound such as 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]de...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a novel compound such as 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime, a molecule with potential applications in medicinal chemistry, rigorous structural validation is paramount. This guide provides an in-depth comparison of the primary method for absolute structure elucidation, single-crystal X-ray diffraction, with complementary spectroscopic and computational techniques. By examining the causality behind experimental choices and presenting a self-validating system of analysis, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for structural integrity assessment.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] This technique provides an atomic-resolution, three-dimensional picture of the molecule, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy.[1][2] For 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime, obtaining a high-quality single crystal is the crucial first step.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the title compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water or acetone/hexane) at a constant temperature. The goal is to allow for the ordered packing of molecules into a crystal lattice.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Elucidation Slow Evaporation Slow Evaporation Single Crystal Formation Single Crystal Formation Slow Evaporation->Single Crystal Formation Crystal Mounting Crystal Mounting Single Crystal Formation->Crystal Mounting X-ray Irradiation X-ray Irradiation Crystal Mounting->X-ray Irradiation Diffraction Pattern Diffraction Pattern X-ray Irradiation->Diffraction Pattern Data Processing Data Processing Diffraction Pattern->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Refinement Refinement Structure Solution->Refinement Final Crystal Structure Final Crystal Structure Refinement->Final Crystal Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Expected Crystallographic Data Summary
ParameterHypothetical Value for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
Chemical FormulaC₁₀H₁₆N₂O₂
Formula Weight196.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.2
β (°)95.5
Volume (ų)1042
Z4
Calculated Density (g/cm³)1.25
R-factor (%)< 5

This data provides an unambiguous structural fingerprint of the molecule in the solid state.

Orthogonal Validation: Spectroscopic and Computational Methods

While X-ray crystallography provides a static picture of the molecule, a combination of other techniques is essential to confirm the structure in solution and to provide a more complete characterization.[3][4] This multi-technique approach forms a self-validating system, where the results from each method should be consistent with one another.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution.[3][5] For a complex molecule like a spiro compound, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are indispensable.[6]

Expert Insights: The spirocyclic nature of the molecule can lead to complex and overlapping signals in the ¹H NMR spectrum.[6] Therefore, 2D NMR techniques are not just supplementary but essential for unambiguous assignment. A NOESY or ROESY experiment would be particularly crucial for confirming the relative stereochemistry of the substituents on the spiro rings.[6]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H and ¹³C NMR: Acquire standard one-dimensional proton and carbon spectra to identify the chemical shifts of all unique protons and carbons.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular framework, especially around quaternary carbons.[6]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing crucial information about the 3D structure and relative stereochemistry.[6]

ExperimentExpected Key Correlations for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
¹H NMR Signals for the two non-equivalent methyl groups, methylene protons of the cyclohexane and isoxazoline rings, and the oxime proton.
¹³C NMR Signals for the spiro carbon, the quaternary carbon bearing the methyl groups, the carbonyl carbon, and the imine carbon of the oxime.
HMBC Correlations from the methyl protons to the quaternary carbon and adjacent methylene carbons.
NOESY/ROESY Spatial correlations between protons on the two different rings, confirming their relative orientation.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and identify structural motifs.[7][8]

Expert Insights: High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and, consequently, the molecular formula. While mass spectrometry alone cannot typically distinguish between stereoisomers, its coupling with chromatographic techniques can be a powerful tool for isomer separation and identification.[6]

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for generating ions of the analyte.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

ParameterExpected Value for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
Molecular Formula C₁₀H₁₆N₂O₂
Exact Mass 196.1212
[M+H]⁺ (observed) 197.1285 ± 0.0005
Computational Chemistry

Computational modeling provides a theoretical framework to validate the experimentally determined structure and to explore its conformational landscape.[9] Density Functional Theory (DFT) calculations can be used to optimize the geometry of the molecule and to predict spectroscopic properties, such as NMR chemical shifts.

Expert Insights: While computational predictions should always be validated against experimental data, they can be incredibly useful for resolving ambiguities in spectroscopic data and for providing insights into the molecule's electronic structure and reactivity.[9][10]

  • Structure Input: The initial molecular geometry is taken from the X-ray crystal structure.

  • Method and Basis Set Selection: A suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen for the calculations.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Property Calculation: NMR chemical shifts and other properties are calculated for the optimized geometry.

Xray X-ray Crystallography (Absolute Structure) Validation Validated Structure Xray->Validation NMR NMR Spectroscopy (Connectivity & Stereochemistry) NMR->Validation MS Mass Spectrometry (Molecular Formula) MS->Validation Comp Computational Chemistry (Theoretical Validation) Comp->Validation

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of the novel spirocyclic compound, 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. Designed...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of the novel spirocyclic compound, 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of spectral peaks. It delves into the rationale behind spectral interpretation, offers a comparative analysis with alternative analytical techniques, and provides detailed, field-proven experimental protocols. Our objective is to equip you with the expertise to confidently characterize this and similar complex molecules.

The Analytical Challenge: Unveiling the Structure of a Complex Spirocycle

9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime (CAS No. 128475-86-5) presents a unique structural framework, incorporating a spirocyclic junction, an oxime functional group, and an oxa-aza heterocycle. The accurate confirmation of its synthesis and the elucidation of its structure are paramount for its potential applications in medicinal chemistry and materials science. While a suite of analytical techniques is necessary for complete characterization, FTIR spectroscopy offers a rapid and powerful method for confirming the presence of key functional groups, thereby providing crucial evidence for the successful synthesis of the target molecule.

Decoding the Vibrational Fingerprint: Predicted FTIR Spectrum Analysis

The primary vibrational modes expected for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime are summarized in the table below.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale and In-depth Insights
~3600O-H stretch (oxime)Strong, potentially broadThis is a hallmark of the oxime's hydroxyl group. The broadness of this peak is often indicative of hydrogen bonding, either intermolecularly in the solid state or with a protic solvent.[1]
2960-2850C-H stretch (aliphatic)StrongThese absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the dimethyl groups and the cyclohexane ring. The presence of multiple peaks in this region is expected due to the various C-H environments.
~1665C=N stretch (oxime)MediumThe carbon-nitrogen double bond of the oxime group gives rise to a characteristic absorption in this region.[1] Its position can be influenced by conjugation and the electronic environment.
~1650C=N stretch (cyclic)Medium to WeakThe endocyclic C=N bond within the 1-oxa-2-azaspiro ring is also expected to absorb in this region. Peak overlap with the oxime C=N is possible.
1470-1450C-H bend (methylene)MediumScissoring and bending vibrations of the CH₂ groups in the spirocyclic system.
1380-1370C-H bend (methyl)MediumCharacteristic bending vibration of the gem-dimethyl groups.
1250-1000C-O stretch (ether)StrongThe C-O single bond stretching within the oxa-aza ring is expected to produce a strong absorption in the fingerprint region.
1250-1020C-N stretch (amine)Medium to WeakThe C-N single bond stretching within the spirocyclic system will also appear in this region, potentially overlapping with the C-O stretch.[2]
~945N-O stretch (oxime)MediumThis absorption is characteristic of the nitrogen-oxygen single bond in the oxime functional group.[1]

A Multi-faceted Approach: Comparative Analysis with NMR and Mass Spectrometry

While FTIR is invaluable for functional group identification, a comprehensive structural elucidation of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime necessitates a synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Would reveal the number of unique proton environments, their chemical shifts, and their coupling patterns, allowing for the determination of the connectivity of the hydrogen atoms in the molecule. The protons on the spirocyclic rings would likely exhibit complex splitting patterns.

  • ¹³C NMR: Would indicate the number of unique carbon environments. The chemical shift of the spiro carbon atom would be a particularly informative signal.[3][4][5]

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning the proton and carbon signals and establishing the complete connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

  • Molecular Ion Peak (M⁺): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₆N₂O₂ = 196.25 g/mol ).

  • Fragmentation Pattern: The fragmentation of oximes can be complex. Common fragmentation pathways include the loss of a hydroxyl radical (•OH).[1] The spirocyclic structure would likely lead to characteristic ring-opening and fragmentation patterns that could be analyzed to further support the proposed structure.

The logical workflow for the comprehensive characterization of the target molecule is illustrated below.

cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_conclusion Conclusion Synthesis Chemical Synthesis of Target Molecule FTIR FTIR Spectroscopy (Functional Group ID) Synthesis->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Framework) Synthesis->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS Structure Confirmed Molecular Structure FTIR->Structure NMR->Structure MS->Structure cluster_kbr KBr Pellet Method cluster_atr ATR Method start Start: Solid Sample kbr1 Grind Sample with KBr start->kbr1 atr1 Clean ATR Crystal start->atr1 kbr2 Press into Pellet kbr1->kbr2 kbr3 Run Background Scan kbr2->kbr3 kbr4 Acquire Sample Spectrum kbr3->kbr4 end_node Final Spectrum kbr4->end_node atr2 Run Background Scan atr1->atr2 atr3 Apply Sample to Crystal atr2->atr3 atr4 Acquire Sample Spectrum atr3->atr4 atr4->end_node

Figure 2: Experimental workflow for FTIR analysis of a solid sample using KBr pellet and ATR methods.

Conclusion

The structural characterization of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime is a prime example of the necessity for a multi-technique analytical approach in modern chemical research. FTIR spectroscopy serves as an indispensable first-line technique for the rapid confirmation of key functional groups, providing foundational evidence for the molecular structure. When integrated with the detailed connectivity information from NMR and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide provides the predictive framework and practical protocols to effectively utilize FTIR spectroscopy in the analysis of this and other novel spirocyclic compounds.

References

  • Wikipedia. Oxime. [Link]

  • Zahran, M. A., & El-Sharief, M. A. S. (2019). Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanone Oximes. Canadian Journal of Chemistry, 51(9), 1471-1475.
  • Schalley, C. A. (2008). ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. ChemInform, 39(39).
  • Griffiths, W. J., & Wang, Y. (2009). Analysis of oxosteroids by nano-electrospray mass spectrometry of their oximes. Steroids, 74(7), 577-589.
  • ProQuest. (1979). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS.
  • KNUST Materials Engineering Department. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18.
  • Ragg, E., & Fronza, G. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(6), 467-475.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1546-1553.
  • Al-Adilee, K. J., & Al-Juboori, S. A. (2019). Synthesis and Characterization of New Azo Compounds Linked to 1, 8- Naphthalimide and Studying Their Ability as Acid-Base Indicators. Journal of Education for Pure Science-Thi-Qar University, 9(1).
  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252.
  • ResearchGate. (n.d.). FTIR Spectra: (a) Spiro compounds (I, III, V, VI, VII, and VIII) and (b) for (II and IV).
  • Scribd. (n.d.). FTIR Analysis of Organic Compounds.
  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • SpectraBase. 3-((2R,5S)-7-Benzyl-1-oxa-7-azaspiro[4.5]decan-2-yl)propanenitrile.
  • SpectraBase. 1-Oxaspiroo[6][7]ctane.

  • University of Colorado Boulder. IR Spectroscopy by Functional Group.
  • Beilstein Journals. (2025, September 11). Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. [Link]

  • BenchChem. (2025). Comparative study of different oximes as analytical reagents.
  • PMC. (2021, June 30). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. [Link]

  • Michigan State University. Infrared Spectrometry. [Link]

  • Indian Journal of Chemistry. (2022).
  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39.
  • MDPI. (2023, February 13). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. [Link]

  • Beilstein Journals. (2025, September 11). Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

As a Senior Application Scientist, it is understood that the lifecycle of a research chemical extends beyond its use in experimentation; its safe and compliant disposal is a critical component of laboratory stewardship....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the lifecycle of a research chemical extends beyond its use in experimentation; its safe and compliant disposal is a critical component of laboratory stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. The procedures outlined herein are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. The foundation of this protocol is a risk-based approach, directly linking the chemical's known hazards to the required handling and disposal procedures.

Hazard Assessment & Chemical Profile

Before any handling or disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime is a synthetic organic compound that requires careful management due to its toxicological profile. The hazard profile dictates the necessary precautions for personal protection and waste segregation.

Property Information
Chemical Name N-[(7E)-9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene]hydroxylamine
Synonym (7E)-9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
CAS Number 128475-86-5
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled

The assigned hazard statements are the primary drivers for the subsequent disposal protocol. Each statement indicates a potential route of exposure that must be mitigated through engineering controls and appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) - Your First Line of Defense

Given the compound's classification as harmful upon ingestion, skin contact, and inhalation, a stringent PPE protocol is non-negotiable. This equipment serves as the primary barrier between the researcher and the chemical hazard.[1][2]

Equipment Specification Rationale & Causality
Eye/Face Protection Chemical splash goggles or safety glasses with side-shields meeting EN166 (EU) or ANSI Z87.1 (US) standards.[3][4]Protects eyes from accidental splashes or dust particles during handling and waste consolidation, a critical measure given the unknown potential for eye irritation.
Skin Protection Chemical-resistant nitrile or neoprene gloves.[5] A lab coat or chemical-resistant apron.[6]Prevents dermal exposure, a known hazard (H312). Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Respiratory Protection NIOSH/MSHA-approved respirator.[3]Required if there is a risk of generating dust or aerosols, especially outside of a certified chemical fume hood, to mitigate the inhalation hazard (H332).

Core Disposal Protocol: A Step-by-Step Guide

The primary and only recommended method for the disposal of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime is through a licensed professional chemical waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.[7][8] Do not attempt to neutralize or dispose of this chemical via sanitary sewer systems.

Step 1: Waste Segregation Immediately upon generation, the waste must be segregated. Do not mix this compound with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent unforeseen chemical reactions.[7][9][10] All chemical waste from a specific process should be stored separately.[9]

Step 2: Waste Container Selection & Labeling

  • Container: Collect waste in a container made of compatible material (e.g., a clean, dry, high-density polyethylene (HDPE) bottle for solids) that can be securely sealed.[7][11] The container must be in good condition, free of cracks or leaks.[11]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime".[7]

    • The CAS Number: "128475-86-5".

    • An indication of the hazards (e.g., "Toxic," "Harmful").[11]

    • The date when waste was first added to the container (accumulation start date).[7]

Step 3: Waste Accumulation When adding waste to the container, do so carefully within a chemical fume hood or other ventilated area to minimize the generation of dust.[4][7] Keep the container closed at all times except when adding waste.[11]

Step 4: Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7] This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Equipped with secondary containment to capture any potential leaks.[7]

  • Located away from sinks or floor drains.[7]

Step 5: Arranging Final Disposal Once the container is full, or if work on the project generating this waste is complete, contact your institution's EHS department to arrange for pickup.[7] Follow their specific procedures for waste transfer and documentation.

Emergency Procedures: Spill & Exposure Management

Accidents can happen, and preparedness is key to mitigating risk.

Small-Scale Spill Cleanup

  • Ensure the area is well-ventilated; if not in a fume hood, evacuate personnel and restrict access.[4][7]

  • Don the full PPE as described in Section 2.

  • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to avoid generating dust.[3][7]

  • Carefully sweep or scoop the material into the designated hazardous waste container.[3][7]

  • Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Wash hands thoroughly after the cleanup is complete.[4]

Personnel Exposure

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_action Action cluster_emergency Contingency start Chemical requires disposal assess Assess Hazards (H302, H312, H332) start->assess ppe Don Required PPE (Goggles, Gloves, Lab Coat) assess->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste (Avoid Dust) container->collect store Store in Designated SAA (Secondary Containment) collect->store spill Spill Occurs collect->spill Potential Event contact Arrange Pickup via EHS/Licensed Contractor store->contact spill_protocol Execute Spill Protocol spill->spill_protocol spill_protocol->collect Contain & Collect for Disposal

Caption: Disposal workflow for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime.

References

  • Caluanie Muelear Oxidize. Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Available from: [Link]

  • Unknown Source. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
  • Emory University. Chemical Waste Disposal Guidelines. Available from: [Link]

  • PubChem - NIH. Acetone, oxime | C3H7NO | CID 67180. Available from: [Link]

  • Southern Illinois University. Chemical Waste Management Guide - Center for Environmental Health and Safety. Available from: [Link]

  • EPA. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available from: [Link]

  • University of Notre Dame. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Available from: [Link]

  • University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Available from: [Link]

  • XPRESS CHEMS. Safety First: Best Practices for Handling Research Chemicals. Available from: [Link]

  • Industrial Safety Tips. PPE For Chemical Handling With Example. Available from: [Link]

  • DC Fine Chemicals. The importance of Personal Protective Equipment in the handling of chemicals. Available from: [Link]

  • Unknown Source. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Oxwork. How to choose personal protective equipment?. Available from: [Link]

  • CORE. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Available from: [Link]

  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. Available from: [Link]

  • University of St Andrews. Disposal of Laboratory Wastes (GUIDANCE). Available from: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from: [Link]

  • Lab Manager. Ten Tips for Handling Hazardous Chemicals in a Lab. Available from: [Link]

  • University of Glasgow. Chemical Waste (Guidance Note). Available from: [Link]

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Handling

Comprehensive Handling Guide: Personal Protective Equipment for 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

As researchers and developers at the forefront of scientific innovation, our commitment to safety is as paramount as our dedication to discovery. This guide provides an in-depth operational plan for handling 9,9-Dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety is as paramount as our dedication to discovery. This guide provides an in-depth operational plan for handling 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime. The protocols outlined herein are synthesized from established safety principles and data from analogous chemical structures to ensure a comprehensive approach to risk mitigation, even in the absence of extensive substance-specific toxicological data.

Hazard Assessment and Chemical Profile

9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime is a spirocyclic oxime compound.[1][2][3][4] While detailed hazard information for this specific molecule is not widely published, a safety data sheet provides critical GHS (Globally Harmonized System) classifications that must guide all handling procedures. The compound is a solid, which presents a risk of dust generation and inhalation.

Based on available data for the target compound and structurally related oxime and spirocyclic molecules, a clear hazard profile emerges, mandating careful handling.[5][6][7][8][9][10]

PropertyValue / ClassificationSource
Chemical Name N-[(7E)-9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene]hydroxylamine
CAS Number 128475-86-5
Physical Form Solid
GHS Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled
Associated Risks Acute toxicity via oral, dermal, and inhalation routes. Similar oxime compounds are known to cause serious eye damage and skin/respiratory irritation.[5][6][8][11]

The causality is clear: the H300-series warnings indicate that this substance can cause significant harm through multiple exposure routes. Our primary objective is to establish effective barriers to prevent inhalation of dust, contact with skin, and accidental ingestion.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to protection, beginning with engineering controls and supplemented by rigorous PPE use, is mandatory.

First Line of Defense: Engineering Controls The first and most critical step in mitigating exposure is the use of proper engineering controls.

  • Chemical Fume Hood: All handling of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[12] This directly addresses the "Harmful if inhaled" (H332) hazard by capturing dust and vapors at the source.[6]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and verified to be in working order before any procedure begins.[6]

Second Line of Defense: Personal Protective Barriers Where engineering controls are not sufficient to eliminate exposure, a comprehensive PPE regimen is required.[13]

Protection TypeSpecificationRationale and Causality
Respiratory Work within a certified chemical fume hood. If procedures with high dust-generation potential are unavoidable and a fume hood is not available, a NIOSH-approved N95 (or better) particulate respirator is mandatory.Primary Control for H332 (Harmful if inhaled). The fume hood contains airborne particles. A respirator provides direct protection for the user's respiratory system when engineering controls are insufficient.[6][13][14]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for tears or degradation before each use. Use proper glove removal technique to avoid skin contamination.Primary Control for H312 (Harmful in contact with skin). Prevents dermal absorption. Double-gloving may be considered for extended handling periods.[12][15]
Eye & Face Tightly fitting chemical safety goggles with side-shields conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.Protects against dust, splashes, and accidental contact. The eyes are a rapid absorption route. Standard safety glasses are insufficient.[6][10][12]
Skin & Body A flame-resistant laboratory coat, fully buttoned. Full-length pants and closed-toe, chemical-resistant footwear are required.Protects skin from incidental contact and spills. The lab coat provides a removable barrier, preventing the contamination of personal clothing.[12][15]

Step-by-Step Operational Workflow

Adherence to a strict, logical workflow is a self-validating system for ensuring safety at every stage of handling.

Step 1: Preparation

  • Verify Controls: Confirm the chemical fume hood has a current certification and is functioning correctly. Ensure the work area is clean and uncluttered.

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment before introducing the target compound.

  • Review Protocol: Read through the entire experimental procedure and this safety guide.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the handling area.

Step 2: Handling and Use

  • Minimize Dust: When weighing and transferring the solid compound, do so carefully and slowly to prevent aerosolization.

  • Maintain Containment: Keep all containers with the compound tightly sealed when not in use.[6]

  • Situational Awareness: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[9]

Step 3: Post-Handling and Decontamination

  • Clean Workspace: Thoroughly clean and decontaminate the work area within the fume hood upon completion of the experiment.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then goggles).

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing gloves.[12]

Diagram: Safe Handling Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase prep1 Verify Fume Hood & Emergency Equipment prep2 Assemble All Materials & Reagents prep1->prep2 prep3 Don Required PPE: Coat, Goggles, Gloves prep2->prep3 handle1 Carefully Weigh & Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Seal All Containers When Not in Use handle2->handle3 post1 Decontaminate Work Surface handle3->post1 post2 Properly Dispose of Waste & Contaminated PPE post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
Reactant of Route 2
9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
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